Tariquidar dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38N4O6.2ClH/c1-45-33-18-25-14-16-42(23-28(25)19-34(33)46-2)15-13-24-9-11-29(12-10-24)40-38(44)30-20-35(47-3)36(48-4)21-32(30)41-37(43)27-17-26-7-5-6-8-31(26)39-22-27;;/h5-12,17-22H,13-16,23H2,1-4H3,(H,40,44)(H,41,43);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCJRGRTDKIFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40Cl2N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tariquidar Dihydrochloride: A Deep Dive into its Primary Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tariquidar dihydrochloride, a third-generation non-competitive inhibitor, has emerged as a potent modulator of multidrug resistance (MDR) in cancer therapy. Its primary mechanism revolves around the specific and high-affinity inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of various chemotherapeutic agents from cancer cells. This technical guide provides an in-depth analysis of Tariquidar's interaction with its primary target, P-glycoprotein, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action and relevant experimental workflows.
Primary Target: P-glycoprotein (P-gp/ABCB1)
The principal molecular target of this compound is P-glycoprotein (P-gp), also known as ATP-binding cassette sub-family B member 1 (ABCB1).[1][2][3] P-gp is a 170 kDa transmembrane protein that functions as an ATP-dependent efflux pump, actively transporting a wide array of structurally diverse hydrophobic compounds out of cells.[1][4] This efflux mechanism is a major contributor to the phenomenon of multidrug resistance (MDR) in cancer cells, reducing the intracellular concentration and thereby the efficacy of many anticancer drugs.[5][6]
Tariquidar is a highly potent and specific inhibitor of P-gp.[1][3] It exhibits a non-competitive mode of inhibition, meaning it does not directly compete with the substrate for binding to the same site on the transporter.[1][4][5] Instead, it is believed to bind to a distinct site on P-gp, inducing a conformational change that locks the transporter in a state where it can still bind ATP but is unable to complete the transport cycle, thus inhibiting drug efflux.[7]
Quantitative Data Summary
The interaction of Tariquidar with P-glycoprotein has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data that define the potency and efficacy of Tariquidar as a P-gp inhibitor.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 5.1 nM | CHrB30 cell membranes | [2][3][8] |
| ATPase Activity (IC50) | 43 nM | P-gp membranes | [8] |
| Reversal of Drug Resistance | 25 - 80 nM | MDR cell lines | [5][8] |
| EC50 for increasing drug accumulation | 487 nM | CHrB30 cells ([3H]-Vinblastine) | [3] |
Table 1: Potency and Efficacy of Tariquidar against P-glycoprotein.
While P-glycoprotein is the primary target, Tariquidar has been shown to interact with other ABC transporters, notably the Breast Cancer Resistance Protein (BCRP/ABCG2), although its activity is concentration-dependent. At lower concentrations, it can act as a substrate for BCRP, while at higher concentrations (≥100 nM), it functions as an inhibitor.[9][10]
| Transporter | Interaction | Concentration | Reference |
| BCRP (ABCG2) | Substrate | Low concentrations | [9][10] |
| BCRP (ABCG2) | Inhibitor | >100 nM | [10] |
Table 2: Interaction of Tariquidar with other ABC Transporters.
Experimental Protocols
The characterization of Tariquidar's activity relies on a set of well-established in vitro assays. Below are detailed methodologies for key experiments.
Rhodamine 123 Efflux Assay
This assay is a common method to assess P-gp function and its inhibition. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp by Tariquidar leads to the accumulation of Rhodamine 123 and a corresponding increase in fluorescence.
Protocol:
-
Cell Culture: Seed P-gp overexpressing cells (e.g., K562/DOX, MCF-7/ADR) and a parental control cell line in 96-well plates and culture overnight.
-
Tariquidar Incubation: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) in serum-free media for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µM to all wells and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.
-
Data Analysis: Calculate the fold increase in fluorescence in Tariquidar-treated cells compared to untreated P-gp overexpressing cells.
ATPase Activity Assay
This assay measures the effect of Tariquidar on the ATP hydrolysis activity of P-gp, which is essential for its transport function.
Protocol:
-
Membrane Preparation: Prepare membrane vesicles from P-gp overexpressing cells.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, and ATP.
-
Tariquidar Addition: Add varying concentrations of this compound to the reaction mixture.
-
Initiate Reaction: Add the P-gp containing membrane vesicles to the reaction mixture and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Measure Inorganic Phosphate: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Determine the concentration of Tariquidar that inhibits 50% of the P-gp ATPase activity (IC50).
Cytotoxicity Potentiation Assay (MTT Assay)
This assay determines the ability of Tariquidar to sensitize MDR cancer cells to chemotherapeutic drugs.
Protocol:
-
Cell Seeding: Seed MDR cancer cells in 96-well plates and allow them to adhere overnight.
-
Co-treatment: Treat the cells with a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin, paclitaxel) in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values for the chemotherapeutic agent with and without Tariquidar to determine the potentiation factor.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the mechanism of P-glycoprotein and the inhibitory action of Tariquidar, as well as a typical experimental workflow.
Caption: The normal transport cycle of P-glycoprotein (P-gp).
Caption: Mechanism of P-gp inhibition by Tariquidar.
Caption: Workflow for a Rhodamine 123 efflux assay.
References
- 1. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping the Binding Site of the Inhibitor Tariquidar That Stabilizes the First Transmembrane Domain of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Membrane-assisted tariquidar access and binding mechanisms of human ATP-binding cassette transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 8. ovid.com [ovid.com]
- 9. selleckchem.com [selleckchem.com]
- 10. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
A Resource for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Early Discovery and Development of Tariquidar
This technical guide provides a comprehensive overview of the early discovery and development of Tariquidar (XR9576), a potent third-generation P-glycoprotein (P-gp) inhibitor. It details the compound's mechanism of action, key preclinical and clinical findings, and the experimental protocols used for its evaluation.
Introduction: The Emergence of a Third-Generation P-gp Inhibitor
Tariquidar (XR9576) is an anthranilic acid derivative that emerged from research efforts by Xenova Group Ltd. to develop highly potent and specific modulators of P-glycoprotein (P-gp), a key mediator of multidrug resistance (MDR) in cancer.[1][2] Unlike its predecessors, Tariquidar was designed to circumvent the pharmacokinetic interactions and toxicities that had limited the clinical utility of first and second-generation P-gp inhibitors.[1][3][4] Its development marked a significant step forward in the quest to overcome MDR, and it remains one of the most potent P-gp inhibitors identified to date.[5][6]
Mechanism of Action: A Non-Competitive Blockade of P-glycoprotein
Tariquidar's primary molecular target is P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as an efflux pump for a broad spectrum of chemotherapeutic agents.[1][7] By actively removing these drugs from cancer cells, P-gp reduces their intracellular concentration and, consequently, their cytotoxic efficacy.
Tariquidar functions as a potent, non-competitive inhibitor of P-gp.[1][6][8] It binds to P-gp with high affinity, and this interaction is thought to lock the transporter in a conformation that is incompatible with drug efflux.[8][9][10] More specifically, it has been proposed that Tariquidar blocks the conformational transition from a closed to an open state during the catalytic cycle of P-gp.[9][10] This inhibitory action effectively restores the ability of chemotherapeutic drugs to accumulate within resistant cancer cells.
The interaction of Tariquidar with the ATPase activity of P-gp is complex. It has been shown to inhibit the basal, vanadate-sensitive ATPase activity, suggesting interference with substrate binding or ATP hydrolysis.[6][8][11] However, some studies have also reported a stimulatory effect on ATPase activity under certain conditions.[9][12]
While highly selective for P-gp at low nanomolar concentrations, Tariquidar can also inhibit the Breast Cancer Resistance Protein (BCRP/ABCG2) at higher concentrations (≥100 nM).[8][12] It does not significantly inhibit the Multidrug Resistance-Associated Protein 1 (MRP1).[12][13]
Preclinical Data: Potent In Vitro and In Vivo Activity
The preclinical evaluation of Tariquidar demonstrated its potent ability to reverse P-gp-mediated multidrug resistance across a range of cancer cell lines.
Quantitative In Vitro Activity
The following tables summarize the key quantitative data from in vitro studies of Tariquidar.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 5.1 nM | CHrB30 | [8] |
| ATPase Inhibition (IC50) | 43 nM | P-gp (vanadate-sensitive) | [8] |
| Drug Accumulation (EC50) | 487 nM | CHrB30 | [8] |
Table 1: In Vitro Potency of Tariquidar against P-glycoprotein.
| Cell Line | Chemotherapeutic Agent | Tariquidar Concentration | Fold Reversal of Resistance (IC50 reduction) | Reference |
| MC26 (murine colon carcinoma) | Doxorubicin | 0.1 µM | 5-fold (36 nM vs 7 nM) | [8] |
| EMT6/AR1.0, H69/LX4, 2780 AD | Doxorubicin | 0.1 µM | 22 to 150-fold | [8] |
| ABCB1-expressing cells | Doxorubicin | 100 nM | 30-fold | [14] |
| ABCG2-expressing cells | Mitoxantrone | 100 nM | 2-fold | [14] |
Table 2: Reversal of Chemotherapeutic Resistance by Tariquidar in Various Cell Lines.
A notable feature of Tariquidar is its long duration of action, with P-gp inhibition persisting for over 22 hours after the drug is removed from the culture medium.[1][8]
Clinical Development: From Promise to Challenge
Tariquidar progressed into clinical trials based on its strong preclinical profile.
Summary of Clinical Trials
Phase I and II clinical trials evaluated Tariquidar in combination with standard chemotherapeutic agents such as docetaxel, doxorubicin, and vinorelbine in patients with various solid tumors, including lung, ovarian, and breast cancer.[1][3][15]
Pharmacokinetics and Pharmacodynamics
A key advantage of Tariquidar observed in clinical studies was its favorable pharmacokinetic profile, with minimal interactions with co-administered chemotherapies.[1][11][15] Pharmacodynamic studies confirmed effective P-gp inhibition in patients. A 150 mg intravenous dose of Tariquidar resulted in sustained inhibition of P-gp in peripheral blood mononuclear cells (CD56+) for at least 48 hours.[1][11] Furthermore, functional imaging using 99mTc-sestamibi, a P-gp substrate, demonstrated reduced clearance from the liver and increased retention in some tumors, providing in vivo evidence of target engagement.[1][3]
Clinical Efficacy
Despite the clear evidence of P-gp inhibition, the clinical efficacy of Tariquidar in terms of tumor response was limited.[15] The objective response rates in trials were low, a disappointing outcome that has been a common theme for most P-gp inhibitors. This has led to the discontinuation of its development for reversing MDR in cancer.
Structure-Activity Relationship (SAR)
The development of Tariquidar and its analogs has provided valuable insights into the structural requirements for potent P-gp inhibition.
The core chemical scaffold of Tariquidar, a dimethoxytetrahydroisoquinoline–ethyl–phenylamine moiety, is crucial for its activity.[5] SAR studies have revealed that a bulky aromatic ring system and specific hydrogen bond acceptor, steric, and hydrophobic fields are important for high-affinity binding and potent inhibition.[16][17] These findings have guided the synthesis of numerous analogs in an effort to further optimize potency and selectivity.[5][18][19]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the evaluation of Tariquidar.
Cytotoxicity Assay (e.g., Sulforhodamine B Assay)
This assay is used to determine the ability of Tariquidar to reverse resistance to a cytotoxic drug.
-
Cell Seeding: Seed multidrug-resistant and their parental sensitive cancer cell lines into 96-well microtiter plates at an appropriate density (e.g., 800 cells/well in 100 µL of culture medium) and allow them to attach for approximately 4 hours at 37°C in a humidified CO2 incubator.[8]
-
Modulator Addition: Add varying concentrations of Tariquidar (or a vehicle control) in a volume of 50 µL to the appropriate wells and incubate for 1 hour.[8]
-
Cytotoxic Drug Addition: Add the cytotoxic agent (e.g., doxorubicin) in a serial dilution (in 50 µL) to achieve a range of final concentrations.[8]
-
Incubation: Incubate the plates for 4 days.[8]
-
Cell Fixation and Staining: Following incubation, fix the cells and stain with sulforhodamine B to determine cell proliferation.
-
Data Analysis: Calculate the IC50 values (the concentration of cytotoxic drug required to inhibit cell growth by 50%) for the cytotoxic agent alone and in the presence of Tariquidar. The fold-reversal of resistance is calculated by dividing the IC50 of the cytotoxic drug alone by the IC50 in the presence of Tariquidar.
P-gp Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of Tariquidar to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (or use a P-gp-expressing cell line) and prepare a cell suspension of approximately 1 x 10^6 cells/mL.[13]
-
Incubation with Tariquidar and Rhodamine 123: Incubate the cell suspension at 37°C with a fixed concentration of rhodamine 123 (e.g., 0.2 µg/mL) in the presence of varying concentrations of Tariquidar (e.g., from 0.01 nM to 1 µM).[13]
-
Flow Cytometry Analysis: After the incubation period, analyze the intracellular fluorescence of the cells using a flow cytometer.[13]
-
Data Interpretation: An increase in the intracellular fluorescence of rhodamine 123 in the presence of Tariquidar indicates inhibition of P-gp-mediated efflux.
ATPase Activity Assay
This assay measures the effect of Tariquidar on the ATP hydrolysis activity of P-gp.
-
Membrane Preparation: Prepare crude membrane vesicles from cells overexpressing P-gp.[12]
-
Assay Reaction: Incubate the membrane vesicles with varying concentrations of Tariquidar in an assay buffer containing ATP and magnesium ions.[12]
-
Phosphate Detection: After a defined incubation period at 37°C, stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis. This can be done using a colorimetric method.[12]
-
Data Analysis: Determine the concentration of Tariquidar that inhibits the P-gp-specific ATPase activity by 50% (IC50). The P-gp-specific activity is often determined as the vanadate-sensitive portion of the total ATPase activity.[12]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and experimental procedures related to Tariquidar.
Caption: P-gp mediated multidrug resistance and its inhibition by Tariquidar.
Caption: Experimental workflow for a cytotoxicity assay to evaluate resistance reversal.
Caption: Experimental workflow for the Rhodamine 123 efflux assay to measure P-gp inhibition.
References
- 1. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationships of Tariquidar Analogs as Multidrug Resistance Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 16. Structure-activity relationships of a series of tariquidar analogs as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structure-activity relationships of tariquidar analogs as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Preliminary Investigation of Tariquidar in Blood-Brain Barrier Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary investigation of Tariquidar, a potent third-generation P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) inhibitor, in the context of blood-brain barrier (BBB) studies. This document outlines Tariquidar's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for its investigation in in vitro BBB models.
Introduction to Tariquidar and the Blood-Brain Barrier
The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1][2] Two key ATP-binding cassette (ABC) transporters, P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), are highly expressed on the luminal side of the BBB endothelial cells.[3][4] These transporters actively efflux a wide range of xenobiotics, including many therapeutic drugs, from the brain back into the bloodstream, thereby limiting their efficacy for treating central nervous system (CNS) disorders.[2][5]
Tariquidar (XR9576) is a potent, non-competitive inhibitor of both P-gp and, at higher concentrations, BCRP.[3][6] Its ability to modulate the function of these efflux transporters has made it a valuable tool in neuroscience research and a potential agent for enhancing drug delivery to the brain for the treatment of conditions like brain tumors and neurodegenerative diseases.[7][8]
Mechanism of Action
Tariquidar inhibits the efflux function of P-gp and BCRP by binding to the transporters and locking them in a conformation that is incompatible with substrate transport.[4] At low concentrations, Tariquidar acts as a selective inhibitor of P-gp. At higher concentrations (≥100 nM), it also inhibits BCRP.[3] Interestingly, at very low (tracer) concentrations, Tariquidar can be a substrate for BCRP, which has implications for its own brain penetration.[3][9]
Caption: Workflow for establishing an in vitro BBB co-culture model. (Within 100 characters)
P-glycoprotein Inhibition Assay using Rhodamine 123
This protocol details a common method to assess P-gp inhibition by Tariquidar in the established in vitro BBB model.
Materials:
-
Established in vitro BBB co-culture model (from section 4.1)
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
Tariquidar stock solution (in a suitable solvent like DMSO)
-
Assay buffer (e.g., HBSS)
-
Fluorescence plate reader
Procedure:
-
Pre-incubation with Tariquidar:
-
Prepare different concentrations of Tariquidar in assay buffer. Include a vehicle control (buffer with the same concentration of solvent as the Tariquidar solutions).
-
Remove the culture medium from the apical and basolateral compartments of the Transwell inserts.
-
Add the Tariquidar solutions or vehicle control to the apical (luminal) compartment and fresh assay buffer to the basolateral (abluminal) compartment.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Addition of Rhodamine 123:
-
Prepare a working solution of Rhodamine 123 in assay buffer.
-
Add the Rhodamine 123 solution to the apical compartment of all wells.
-
-
Transport Assay:
-
Incubate the plates at 37°C for a specific duration (e.g., 60-120 minutes).
-
At the end of the incubation, collect samples from the basolateral compartment.
-
-
Quantification:
-
Measure the fluorescence of the samples from the basolateral compartment using a fluorescence plate reader (excitation/emission ~485/529 nm for Rhodamine 123).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) of Rhodamine 123 for each condition.
-
A significant increase in the Papp value in the presence of Tariquidar compared to the vehicle control indicates P-gp inhibition.
-
Plot the Papp values against the Tariquidar concentrations to determine the IC50 value.
-
dot
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-Glycoprotein Expression in the Blood-Brain Barrier After Cerebral Ischemia - Ace Therapeutics [acetherapeutics.com]
- 6. youtube.com [youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. biorxiv.org [biorxiv.org]
Tariquidar's effect on P-gp ATPase activity
An In-Depth Technical Guide to Tariquidar's Effect on P-glycoprotein (P-gp) ATPase Activity
Executive Summary
P-glycoprotein (P-gp, ABCB1) is a critical ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, including many chemotherapeutic agents, from cells. This efflux mechanism is a primary driver of multidrug resistance (MDR) in cancer, a significant obstacle to successful treatment. The energy for this transport is derived from ATP hydrolysis, a process catalyzed by the transporter's intrinsic ATPase domains. Tariquidar (XR9576) is a potent, third-generation, non-competitive P-gp inhibitor developed to counteract MDR. This document provides a comprehensive technical overview of Tariquidar's mechanism of action, with a specific focus on its complex effects on P-gp's ATPase activity. It details the quantitative parameters of this interaction, outlines relevant experimental protocols, and provides visual diagrams of the underlying molecular and experimental processes.
Mechanism of Action: A Dual Effect on P-gp
Tariquidar presents a unique mechanism among P-gp inhibitors. While it potently blocks the protein's primary function—drug efflux—it paradoxically stimulates its ATPase activity.[1][2] This dual effect is attributed to its non-competitive mode of inhibition.[3][4][5]
Unlike substrate inhibitors that compete for binding, Tariquidar binds to a distinct allosteric site on P-gp.[1] This binding event is proposed to lock the transporter in a specific, "closed" or "occluded" conformation.[1][6] In this state, the nucleotide-binding domains (NBDs) are held in close proximity, a conformation that is highly favorable for ATP hydrolysis.[1][7] However, this Tariquidar-induced conformation prevents the subsequent large-scale structural changes necessary to open the transporter to the extracellular side and release the substrate.[2][6]
Therefore, Tariquidar effectively uncouples ATP hydrolysis from the transport cycle. The ATPase engine continues to run, and may even run faster, but the "transmission" to the transport domains is disengaged, preventing drug efflux. This mechanism explains how Tariquidar can be a potent transport inhibitor while simultaneously acting as a stimulator of P-gp's ATPase activity.[6][7]
Quantitative Analysis of Tariquidar-P-gp Interaction
The interaction between Tariquidar and P-gp has been quantified across numerous studies. The following table summarizes key binding and inhibition parameters.
| Parameter | Value | Cell Line / System | Description | Reference(s) |
| Kd | 5.1 nM | CHrB30 Cells | Dissociation constant, a measure of binding affinity. | [3][8] |
| IC50 (ATPase) | 43 ± 9 nM | P-gp Membranes | Concentration causing 50% inhibition of vanadate-sensitive ATPase activity. | [3][8] |
| IC50 (Transport) | ~0.04 µM (40 nM) | In vitro studies | Concentration causing 50% inhibition of P-gp mediated substrate transport. | [9] |
| Bmax | 275 pmol/mg | P-gp Membranes | Maximum number of binding sites. | [3] |
| Effective Concentration | 25 - 80 nM | MDR Human Tumor Cell Lines | Concentration range for complete reversal of drug resistance in vitro. | [3][10][11] |
| ATPase Stimulation | ~8-10 fold | Purified Human P-gp | Maximal stimulation of basal ATPase activity. | [7][12] |
Signaling Pathways and Logical Relationships
P-gp Transport Cycle and Tariquidar Inhibition
The following diagram illustrates the normal ATP-dependent efflux cycle of P-gp and the point of interruption by Tariquidar.
Caption: P-gp transport cycle and Tariquidar's inhibitory mechanism.
Reversal of Multidrug Resistance
This diagram outlines the logical progression of how Tariquidar reverses P-gp-mediated multidrug resistance in cancer cells.
Caption: Logical flow of Tariquidar reversing multidrug resistance.
Experimental Protocols
P-gp ATPase Activity Assay
This protocol describes a generalized method for measuring the effect of Tariquidar on P-gp ATPase activity using isolated membrane vesicles. The principle relies on quantifying the inorganic phosphate (Pi) released from ATP hydrolysis.
Objective: To determine the concentration-dependent effect of Tariquidar on the rate of ATP hydrolysis by P-gp.
Materials:
-
High-purity membrane vesicles from cells overexpressing human P-gp (e.g., Sf9 or HEK293 cells).
-
Assay Buffer: 50 mM Tris-HCl, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 1 mM DTT, pH 7.4.
-
ATP Solution: 100 mM MgATP in assay buffer.
-
Tariquidar stock solution in DMSO.
-
Sodium orthovanadate (Na₃VO₄) solution (P-gp inhibitor control).
-
Verapamil or other known P-gp substrate (stimulator control).
-
Phosphate detection reagent (e.g., PiColorLock™ or Malachite Green-based reagent).[13]
-
Phosphate standard solution for calibration curve.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Reagent Preparation: Thaw all reagents. Prepare serial dilutions of Tariquidar in assay buffer containing a constant, low percentage of DMSO (e.g., 1%). Prepare control wells containing: (a) buffer only (basal activity), (b) a known P-gp substrate like verapamil (stimulated activity), and (c) sodium orthovanadate (to measure non-P-gp ATPase background).
-
Membrane Preparation: Thaw P-gp membrane vesicles on ice. Dilute the membranes to the desired concentration (e.g., 0.1-0.2 mg/mL) in ice-cold assay buffer.
-
Plate Setup: Add 50 µL of the diluted membrane suspension to each well of a 96-well plate.
-
Compound Addition: Add 25 µL of the diluted Tariquidar, controls, or buffer to the appropriate wells.
-
Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the compound to interact with the transporter.
-
Reaction Initiation: Initiate the ATPase reaction by adding 25 µL of MgATP solution to each well (final concentration typically 3-5 mM).
-
Incubation: Incubate the plate at 37°C for a fixed time (e.g., 20-40 minutes). The time should be within the linear range of phosphate release.
-
Reaction Termination & Detection: Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions (e.g., 50 µL of PiColorLock™ mix). This reagent typically contains acid to stop the reaction and colorimetric components that react with the liberated Pi.
-
Signal Development: Allow the color to develop for the time specified by the reagent manufacturer (e.g., 30 minutes at room temperature).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Data Analysis:
-
Construct a phosphate standard curve to convert absorbance values to the amount of Pi produced.
-
Calculate the P-gp specific activity by subtracting the activity in the presence of sodium orthovanadate from the activity in all other wells.
-
Plot the P-gp specific ATPase activity as a function of Tariquidar concentration.
-
Determine the EC₅₀ (for stimulation) or IC₅₀ (for inhibition of stimulated activity) from the dose-response curve.
-
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Mapping the Binding Site of the Inhibitor Tariquidar That Stabilizes the First Transmembrane Domain of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
Tariquidar Dihydrochloride: A Technical Guide on a Potent P-glycoprotein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Tariquidar dihydrochloride, also known by its development code XR9576, is a third-generation, non-competitive inhibitor of P-glycoprotein (P-gp/ABCB1).[1][2] P-gp is an ATP-dependent efflux pump that plays a critical role in multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic agents out of tumor cells.[1][2] This guide provides a comprehensive overview of the fundamental properties, chemical structure, mechanism of action, and key experimental protocols associated with this compound.
Core Properties and Chemical Structure
Tariquidar is an anthranilic acid derivative characterized by its high potency and specificity for P-gp.[1][3][4] Its chemical and physical properties are summarized in the table below.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | References |
| IUPAC Name | N-[2-[[[4-[2-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]amino]carbonyl]-4,5-dimethoxyphenyl]-3-quinolinecarboxamide dihydrochloride | [5][6] |
| Synonyms | XR9576 dihydrochloride | [7][8] |
| CAS Number | 1992047-62-7 | [5][7][] |
| Chemical Formula | C38H38N4O6·2HCl | [5][7] |
| Molecular Weight | 719.66 g/mol | [5][7][] |
| Solubility | Soluble in DMSO (>10 mM); Insoluble in water and ethanol. | [5][10][11][12] |
| P-gp Binding Affinity (Kd) | 5.1 nM | [8][10] |
| P-gp ATPase Activity (IC50) | 43 ± 9 nM | [8][10] |
| P-gp Transport (EC50) | 487 ± 50 nM (for [3H]-Vinblastine accumulation) | [8][10] |
| Purity | ≥98% (by HPLC) | [5] |
The chemical structure of Tariquidar features a complex aromatic system that facilitates its high-affinity binding to the transmembrane domains of P-glycoprotein.[13]
Mechanism of Action: Reversing Multidrug Resistance
Tariquidar functions as a potent and specific inhibitor of P-glycoprotein.[2][8] Its primary mechanism involves non-competitive inhibition, meaning it does not compete with cytotoxic drugs for the same binding site.[1][2][10] Instead, Tariquidar binds with high affinity to P-gp and locks the transporter in a conformation that prevents it from effluxing substrates.[13][14]
Key aspects of its mechanism include:
-
High-Affinity Binding : Tariquidar binds to P-gp with a dissociation constant (Kd) of 5.1 nM.[8][10]
-
Inhibition of Conformational Change : It inhibits the P-gp catalytic cycle by blocking the transition from a closed to an open conformation, which is necessary for drug transport.[13][14]
-
ATPase Activity Modulation : While it inhibits drug efflux, Tariquidar can stimulate the basal ATPase activity of P-gp, suggesting it interferes with the coupling of ATP hydrolysis to transport.[2][10][13]
-
Dual Role with BCRP : At low nanomolar concentrations, Tariquidar can act as a substrate for another ABC transporter, the Breast Cancer Resistance Protein (BCRP/ABCG2).[5][7] However, at concentrations greater than 100 nM, it acts as an inhibitor of BCRP as well.[5][7]
By inhibiting P-gp, Tariquidar effectively restores the intracellular concentration of chemotherapeutic agents in resistant cancer cells, thereby resensitizing them to the cytotoxic effects of the drugs.[1][5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Multidrug Transporters | Tocris Bioscience [tocris.com]
- 6. Tariquidar | C38H38N4O6 | CID 148201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Tariquidar | P-gp | TargetMol [targetmol.com]
- 12. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
- 14. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Reversing Multidrug Resistance in Cell Lines with Tariquidar
Introduction
Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters. P-glycoprotein (P-gp, or ABCB1), the product of the MDR1 gene, is a prominent member of this family. It functions as an ATP-dependent efflux pump, actively expelling a wide range of structurally diverse anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2]
Tariquidar (XR9576) is a potent, third-generation, noncompetitive inhibitor of P-gp.[3][4] It binds to P-gp with high affinity (Kd of approximately 5.1 nM), inhibiting its ATPase activity and consequently blocking the drug efflux function.[5][6] This restores the sensitivity of MDR cancer cells to P-gp substrate chemotherapeutics.[2][7] Unlike first and second-generation inhibitors, Tariquidar exhibits high specificity and potency at low nanomolar concentrations (typically 25-100 nM) and has a long duration of action, persisting for over 22 hours in vitro after its removal from the culture medium.[2][5][8] While highly selective for P-gp, it's noteworthy that at higher concentrations (≥100 nM), Tariquidar may also inhibit the activity of other ABC transporters like ABCG2 (BCRP) and ABCC10 (MRP7).[9][10]
These application notes provide detailed protocols for utilizing Tariquidar to functionally reverse P-gp-mediated multidrug resistance in cancer cell lines.
Mechanism of Action: P-gp Inhibition by Tariquidar
P-gp is an integral membrane protein that utilizes the energy from ATP hydrolysis to transport substrates out of the cell. Chemotherapeutic drugs that are P-gp substrates enter the cell via passive diffusion but are then recognized and effluxed by P-gp. This pumping action keeps the intracellular drug concentration below a cytotoxic threshold, conferring resistance.
Tariquidar acts as a noncompetitive inhibitor, meaning it does not compete with the chemotherapeutic drug for the same binding site.[3][5] Instead, it binds to a distinct modulatory site on P-gp.[6] This binding event is thought to lock the transporter in a conformation that is unable to bind or hydrolyze ATP effectively, thus inactivating the pump.[4][11] As a result, the efflux of co-administered chemotherapeutic agents is blocked, leading to their intracellular accumulation and the restoration of their cytotoxic effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Tariquidar Sensitizes Multiple Myeloma Cells to Proteasome Inhibitors via Reduction of Hypoxia-Induced P-gp-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Pharmacodynamic Study of Docetaxel in Combination with the P-glycoprotein Antagonist, Tariquidar (XR9576) in Patients with Lung, Ovarian, and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversal of MRP7 (ABCC10)-mediated multidrug resistance by tariquidar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of P-glycoprotein Inhibition using a Rhodamine 123 Efflux Assay with Tariquidar
Audience: Researchers, scientists, and drug development professionals.
Introduction
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), is a crucial ATP-binding cassette (ABC) transporter that actively extrudes a wide variety of xenobiotics from cells. This efflux mechanism plays a significant role in the pharmacokinetics of many drugs and is a key contributor to multidrug resistance (MDR) in cancer cells. Consequently, the identification and characterization of P-gp inhibitors are of paramount importance in drug discovery and development. This application note provides a detailed protocol for a robust and reproducible Rhodamine 123 (Rh123) efflux assay to screen for and characterize P-gp inhibitors, using Tariquidar as a potent and specific inhibitor.
Rhodamine 123 is a fluorescent substrate of P-gp that readily enters cells but is actively pumped out by P-gp.[1][2] Inhibition of P-gp leads to the intracellular accumulation of Rh123, resulting in a measurable increase in fluorescence. Tariquidar is a third-generation, non-competitive P-gp inhibitor with high affinity and specificity, making it an excellent positive control and a benchmark for inhibitor screening.[3][4] This assay can be adapted for high-throughput screening and provides a reliable method to determine the potency of test compounds as P-gp inhibitors.
Principle of the Assay
In cells overexpressing P-gp, the fluorescent substrate Rhodamine 123 is actively transported out of the cell, resulting in low intracellular fluorescence. When a P-gp inhibitor such as Tariquidar is present, the efflux activity of P-gp is blocked, leading to the accumulation of Rhodamine 123 inside the cell and a corresponding increase in fluorescence intensity. The magnitude of this increase is proportional to the inhibitory activity of the compound being tested.
Signaling Pathway and Inhibition Mechanism
Caption: P-gp mediated efflux of Rhodamine 123 and its inhibition by Tariquidar.
Experimental Workflow
Caption: Experimental workflow for the Rhodamine 123 efflux assay.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference(s) |
| Tariquidar | |||
| Binding Affinity (Kd) | 5.1 nM | P-gp expressing membranes | [5] |
| IC50 (P-gp ATPase activity) | 43 nM | P-gp expressing membranes | [3] |
| Effective Concentration (in vitro) | 25 - 80 nM | Multidrug-resistant human tumor cell lines | [6] |
| EC50 (for substrate accumulation) | 487 nM ([3H]-vinblastine) | CHrB30 cells | [3] |
| Rhodamine 123 | |||
| Concentration Range | 50 - 200 ng/mL (~0.13 - 0.53 µM) | Human leukemic cell lines | [7] |
| Concentration Used | 5.25 µM | MCF7R cells | [8] |
| Excitation Wavelength | ~485 - 505 nm | Various | [2] |
| Emission Wavelength | ~525 - 529 nm | Various | [2] |
| Positive Controls (Other P-gp Inhibitors) | |||
| Verapamil IC50 (Rh123 accumulation) | 5.7 µM | MCF7R cells | [8] |
| Cyclosporin A IC50 (Rh123 accumulation) | 1.1 µM | MCF7R cells | [8] |
Detailed Experimental Protocol
Materials and Reagents
-
Cell Lines: A cell line overexpressing P-gp (e.g., NCI/ADR-RES, KB-V1, or a stably transfected cell line like MDCKII-MDR1) and its parental, low P-gp expressing counterpart (e.g., OVCAR-8, KB-3-1, MDCKII).
-
Rhodamine 123 (Rh123): Stock solution in DMSO (e.g., 1 mg/mL).
-
Tariquidar: Stock solution in DMSO (e.g., 10 mM).
-
Positive Control: Verapamil or Cyclosporin A.
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free medium.
-
Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).
-
96-well plates: Black, clear-bottom plates for fluorescence measurement.
-
Reagents for cell lysis and protein quantification (optional).
Experimental Procedure
1. Cell Seeding:
-
One day prior to the assay, seed the P-gp overexpressing and parental cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 5 x 10^4 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
2. Preparation of Compounds:
-
Prepare a serial dilution of Tariquidar and any test compounds in assay buffer. The final concentrations should typically range from 0.1 nM to 10 µM.
-
Prepare a working solution of the positive control (e.g., Verapamil at a final concentration of 100 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the compound wells (typically ≤ 0.5%).
3. Rhodamine 123 Efflux Assay (Accumulation Method):
-
On the day of the assay, gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the diluted Tariquidar, test compounds, positive control, or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 30-60 minutes.
-
Prepare the Rhodamine 123 working solution in pre-warmed assay buffer. A final concentration of 1-5 µM is a good starting point.
-
Add 50 µL of the Rhodamine 123 working solution to all wells (final volume will be 100 µL).
-
Incubate the plate at 37°C for 30-90 minutes, protected from light.
-
Aspirate the solution from the wells and wash the cells twice with 200 µL of ice-cold PBS to remove extracellular Rh123.
-
After the final wash, add 100 µL of PBS or a suitable lysis buffer to each well.
4. Data Acquisition:
-
Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~525 nm.
-
Alternatively, for more detailed analysis, cells can be detached using a non-enzymatic solution and analyzed by flow cytometry.
Controls
-
Negative Control (Basal Efflux): P-gp overexpressing cells treated with vehicle and Rhodamine 123. This represents the baseline fluorescence with active P-gp efflux.
-
Positive Control (Maximal Inhibition): P-gp overexpressing cells treated with a high concentration of a known P-gp inhibitor (e.g., Tariquidar or Verapamil) and Rhodamine 123. This represents the maximum achievable fluorescence upon P-gp inhibition.
-
Parental Cell Line Control: Parental cells (low P-gp expression) treated with vehicle and Rhodamine 123. The fluorescence in these cells should be high and similar to the positive control, as they lack significant P-gp efflux.
Data Analysis
-
Subtract the background fluorescence (wells with cells but no Rhodamine 123).
-
Normalize the fluorescence of the test compound-treated wells to the controls. The percent inhibition can be calculated as follows:
% Inhibition = [(Fluorescence_test - Fluorescence_negative_control) / (Fluorescence_positive_control - Fluorescence_negative_control)] * 100
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using a suitable software (e.g., GraphPad Prism).
Conclusion
The Rhodamine 123 efflux assay using Tariquidar as a positive control is a reliable and efficient method for screening and characterizing P-glycoprotein inhibitors. The detailed protocol and data provided in this application note offer a solid foundation for researchers to implement this assay in their drug discovery and development workflows. Careful optimization of cell density, compound incubation times, and Rhodamine 123 concentration for the specific cell line used is recommended for achieving the most robust and reproducible results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Rhodamine-123 accumulation assay [bio-protocol.org]
- 3. Tariquidar | P-gp | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcein-AM Assay for Measuring Tariquidar's P-gp Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a transmembrane efflux pump that plays a critical role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[1] Tariquidar is a potent and specific, non-competitive third-generation inhibitor of P-gp.[2] The Calcein-AM assay is a rapid, sensitive, and reliable high-throughput method to assess P-gp inhibition.[3]
This document provides detailed application notes and protocols for utilizing the Calcein-AM assay to measure the P-gp inhibitory activity of Tariquidar.
Principle of the Calcein-AM Assay
The assay relies on the differential transport of the non-fluorescent, lipophilic Calcein-AM and the fluorescent, hydrophilic calcein.
-
Cellular Uptake: Calcein-AM readily crosses the cell membrane of both P-gp expressing and non-expressing cells.
-
Intracellular Conversion: Inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting Calcein-AM into the highly fluorescent and membrane-impermeant calcein.[4]
-
P-gp Efflux: In cells overexpressing P-gp, the pump actively transports the non-fluorescent Calcein-AM back out of the cell before it can be hydrolyzed.[1] This results in low intracellular fluorescence.
-
P-gp Inhibition: In the presence of a P-gp inhibitor like Tariquidar, the efflux of Calcein-AM is blocked. This leads to the accumulation of Calcein-AM within the cell, its subsequent conversion to calcein, and a significant increase in intracellular fluorescence. The intensity of the fluorescence is directly proportional to the degree of P-gp inhibition.[5]
P-glycoprotein (P-gp) Inhibition by Tariquidar
Tariquidar is a potent and specific inhibitor of P-gp with a high binding affinity (Kd=5.1 nM).[5] It functions as a non-competitive inhibitor, meaning it does not compete with P-gp substrates for the same binding site. Instead, Tariquidar is thought to lock the transporter in a conformation that is unable to bind or transport substrates, thereby inhibiting its efflux activity.[6]
Caption: Experimental workflow for the Calcein-AM assay.
Step-by-Step Protocol
-
Cell Seeding:
-
One day before the experiment, seed the P-gp overexpressing cells into a black, clear-bottom 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.
-
Include wells for background control (medium only).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of Tariquidar in assay buffer. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Include a positive control (e.g., a known P-gp inhibitor like Verapamil at a saturating concentration, such as 50 µM) and a negative control (assay buffer with DMSO at the same final concentration as the Tariquidar dilutions).
-
On the day of the assay, carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared Tariquidar dilutions, positive control, and negative control to the respective wells.
-
Incubate the plate at 37°C for 10-15 minutes.
-
-
Calcein-AM Loading:
-
Prepare the Calcein-AM working solution by diluting the 1 mM stock solution in assay buffer to a final concentration of 0.25 - 1 µM. The optimal concentration should be determined empirically for the specific cell line.
-
Add 50 µL of the Calcein-AM working solution to each well, resulting in a final volume of 150 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 15-30 minutes, protected from light. The optimal incubation time may need to be determined for your cell line.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 520 nm, respectively.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the background control wells (medium only) from all other wells.
-
Calculate Percentage Inhibition:
-
The percentage of P-gp inhibition can be calculated using the following formula:
-
-
Determine IC50 Value:
-
Plot the percentage inhibition against the logarithm of the Tariquidar concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of Tariquidar that produces 50% of the maximal inhibition.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | - Autofluorescence from medium or plate- Excess Calcein-AM | - Use phenol red-free medium- Use black-walled plates- Wash cells with PBS after Calcein-AM incubation- Optimize (reduce) Calcein-AM concentration |
| Low Fluorescence Signal | - Low cell number- Insufficient incubation time- Poor cell viability- Calcein-AM hydrolysis | - Increase cell seeding density- Optimize incubation time- Check cell health with Trypan Blue- Prepare fresh Calcein-AM working solution |
| High Well-to-Well Variability | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure even cell suspension before seeding- Use a multichannel pipette carefully- Avoid using the outer wells of the plate |
Conclusion
The Calcein-AM assay is a robust and efficient method for quantifying the P-gp inhibitory activity of compounds like Tariquidar. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can obtain reliable and reproducible results for their drug development and MDR research. Careful optimization of experimental parameters for specific cell lines is crucial for achieving the best performance of this assay.
References
Application Notes and Protocols for Selecting MDR1-Expressing Cell Lines for Tariquidar Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant factor in the failure of chemotherapy. A primary mechanism behind MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein P-glycoprotein (P-gp), encoded by the ABCB1 (MDR1) gene.[1][2] P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy.[2][3]
Tariquidar (XR9576) is a potent, third-generation, non-competitive inhibitor of P-gp.[4][5][6] It binds to P-gp with high affinity, blocking drug efflux and restoring the sensitivity of resistant tumor cells to chemotherapy.[4][6][7] At higher concentrations (e.g., 1 μM), Tariquidar may also inhibit other transporters like ABCG2 (BCRP).[4][8] The selection of appropriate MDR1-expressing cell lines is a critical first step for the in vitro evaluation of Tariquidar's efficacy and mechanism of action. This document provides a detailed guide to selecting and validating cell lines for such experiments.
Part 1: Selecting an Appropriate MDR1-Expressing Cell Line
The ideal model for studying Tariquidar involves a pair of cell lines: a parental, drug-sensitive line with low or no MDR1 expression, and a derived or transfected subline that overexpresses MDR1. This allows for direct comparison and confirmation that the observed effects are P-gp mediated.
Key Selection Criteria:
-
High P-gp Expression and Function: The selected cell line must exhibit robust P-gp-mediated efflux activity.
-
Parental Control: The availability of an isogenic parental cell line is crucial for attributing resistance reversal specifically to P-gp inhibition.
-
Tissue of Origin: The choice may be guided by the cancer type of interest (e.g., breast, lung, colon).
-
Stable Phenotype: The MDR1 expression and resistance phenotype should be stable over multiple passages.
Table 1: Commonly Used MDR1-Expressing Cell Lines
| MDR1-Expressing Cell Line | Parental Cell Line | Origin | Notes |
| NCI/ADR-RES | MCF-7 | Human Breast Adenocarcinoma | Also known as MCF-7/ADR. Classic doxorubicin-selected resistant line.[4] |
| 2780AD | A2780 | Human Ovarian Carcinoma | Acquired resistance model.[4] |
| H69/LX4 | H69 | Human Small-Cell Lung Carcinoma | Acquired resistance model.[4] |
| KB-ChR-8-5 | KB-3-1 | Human Epidermoid Carcinoma | Colchicine-selected resistant line.[9] |
| CHrB30 | AuxB1 | Chinese Hamster Ovary (CHO) | A well-characterized P-gp overexpressing line.[4] |
| LMDR1 | LLC-PK1 | Porcine Kidney Epithelial | Stably transfected with human MDR1 cDNA.[10] |
| MDCKII-MDR1 | MDCKII | Canine Kidney Epithelial | Stably transfected with human MDR1 cDNA.[11] |
| DLD1-TxR | DLD1 | Human Colorectal Adenocarcinoma | Paclitaxel-resistant subline.[1] |
| NCI-H460/R | NCI-H460 | Human Non-Small Cell Lung Cancer | Doxorubicin-resistant subline.[1] |
Part 2: Characterization and Validation of MDR1 Function
Before initiating Tariquidar experiments, it is essential to confirm the functional activity of P-gp in the selected cell line pair. This is typically achieved using fluorescent P-gp substrates.
Logical Workflow for Cell Line Selection and Validation
Caption: Workflow for selecting and validating MDR1-expressing cell lines.
Protocol 1: P-gp Functional Assay using Calcein-AM
The Calcein-AM assay is a high-throughput method to assess P-gp activity.[9] Non-fluorescent Calcein-AM is a P-gp substrate that freely enters cells.[12] In cells lacking P-gp, it is cleaved by intracellular esterases into the highly fluorescent calcein, which is retained.[9][12] In MDR1-expressing cells, Calcein-AM is actively pumped out before it can be cleaved, resulting in low intracellular fluorescence.[12]
Caption: Principle of the Calcein-AM functional assay for P-gp activity.
-
Parental and MDR1-expressing cell lines
-
96-well black, clear-bottom tissue culture plates
-
Calcein-AM (stock solution in DMSO)
-
Assay Buffer (e.g., HBSS or phenol red-free medium)
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)
-
Cell Seeding: Seed both parental and MDR1-expressing cells into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Preparation of Reagents: Prepare a working solution of Calcein-AM in Assay Buffer at a final concentration of 0.25-1 µM.
-
Assay: a. Remove culture medium from the wells. b. Wash cells once with 100 µL of Assay Buffer. c. Add 100 µL of the Calcein-AM working solution to each well. d. Incubate the plate at 37°C for 30-45 minutes, protected from light.[9]
-
Measurement: a. After incubation, wash the cells three times with ice-cold Assay Buffer to remove extracellular Calcein-AM. b. Add 100 µL of fresh Assay Buffer to each well. c. Measure the intracellular fluorescence using a microplate reader.
-
Analysis: Compare the fluorescence intensity between the parental and MDR1-expressing cell lines. A significantly lower signal in the MDR1 line confirms functional P-gp activity.
Protocol 2: P-gp Functional Assay using Rhodamine 123 Efflux
Rhodamine 123 is another fluorescent substrate of P-gp.[13][14] Unlike the Calcein-AM assay, this protocol typically involves loading cells with the dye and then measuring its efflux over time. Cells with high P-gp activity will extrude the dye rapidly, leading to a faster decrease in intracellular fluorescence.[15][16]
-
Parental and MDR1-expressing cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
Flow cytometer or fluorescence microscope
-
Assay Buffer (e.g., HBSS or phenol red-free medium)
-
Cell Preparation: Harvest cells and resuspend them in Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
Dye Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 0.5-1 µM. Incubate at 37°C for 30 minutes to load the cells with the dye.
-
Washing: Centrifuge the cells, remove the supernatant, and wash the cell pellet twice with ice-cold Assay Buffer to remove extracellular dye.
-
Efflux: a. Resuspend the washed cell pellet in pre-warmed (37°C) Assay Buffer. b. Incubate at 37°C. c. Take aliquots at different time points (e.g., 0, 30, 60, 90 minutes).
-
Measurement: Analyze the fluorescence of the cells in each aliquot by flow cytometry.
-
Analysis: The MDR1-expressing cells should show a time-dependent decrease in fluorescence that is significantly faster than the parental cells, indicating active efflux of Rhodamine 123.
Part 3: Evaluating the Efficacy of Tariquidar
Once a suitable cell line pair is validated, experiments can proceed to quantify the inhibitory effect of Tariquidar on P-gp.
Mechanism of P-gp Inhibition by Tariquidar
Caption: Tariquidar blocks P-gp, leading to drug accumulation and cell death.
Protocol 3: Cytotoxicity Potentiation Assay
This assay determines the extent to which Tariquidar can restore the cytotoxic effect of a chemotherapy drug in MDR1-expressing cells. The result is often expressed as a "reversal factor" or "potentiation fold".
-
Validated parental and MDR1-expressing cell lines
-
96-well tissue culture plates
-
Tariquidar
-
A P-gp substrate cytotoxic drug (e.g., Doxorubicin, Paclitaxel, Vinblastine)
-
Cell viability assay reagent (e.g., MTT, Sulforhodamine B (SRB), or CellTiter-Glo®)
-
Cell Seeding: Seed both parental and MDR1-expressing cells into 96-well plates and allow them to adhere overnight.
-
Tariquidar Pre-incubation: a. Prepare a fixed, non-toxic concentration of Tariquidar in culture medium. A common starting range is 25-100 nM, as this is often sufficient for complete resistance reversal.[4] b. Remove the medium from the cells and add the Tariquidar-containing medium. c. Incubate for 1-2 hours.[4]
-
Cytotoxic Drug Addition: a. Prepare serial dilutions of the cytotoxic drug. b. Add the cytotoxic drug dilutions to the wells already containing Tariquidar, creating a dose-response curve. c. Include control wells: cells with no treatment, cells with Tariquidar alone, and cells with the cytotoxic drug alone.
-
Incubation: Incubate the plates for an additional 48-96 hours, depending on the cell line's doubling time.[4]
-
Viability Measurement: Assess cell viability using a standard method like MTT or SRB assay.
-
Analysis: a. Calculate the IC50 (concentration of drug causing 50% inhibition of cell growth) for the cytotoxic drug in all conditions. b. The potentiation fold (or reversal factor) in the MDR1 cell line is calculated as: Potentiation Fold = (IC50 of cytotoxic drug alone) / (IC50 of cytotoxic drug + Tariquidar)
Table 2: Example Data from Cytotoxicity Potentiation Assays
| Cell Line | Treatment | Doxorubicin IC50 | Potentiation Fold | Reference |
| MC26 (Murine Colon Carcinoma) | Doxorubicin alone | 36 nM | - | [4] |
| Doxorubicin + 0.1 µM Tariquidar | 7 nM | 5.1 | [4] | |
| EMT6/AR1.0 (Murine Mammary Carcinoma) | Doxorubicin alone | >1 µM | - | [4] |
| Doxorubicin + 0.1 µM Tariquidar | ~45 nM | >22 | [4] | |
| 2780AD (Human Ovarian Carcinoma) | Doxorubicin alone | ~2.2 µM | - | [4] |
| Doxorubicin + 0.1 µM Tariquidar | ~15 nM | ~150 | [4] |
Protocol 4: P-gp ATPase Activity Assay
P-gp utilizes energy from ATP hydrolysis to transport substrates.[17] The ATPase activity of P-gp is a direct measure of its function. Tariquidar has been shown to inhibit the vanadate-sensitive ATPase activity of P-gp.[4] This assay is typically performed using membrane vesicles from cells overexpressing P-gp.[17]
The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[17] The P-gp-specific activity is determined by its sensitivity to inhibition by sodium orthovanadate. The effect of Tariquidar is then measured by its ability to inhibit this vanadate-sensitive ATPase activity.
-
Membrane vesicles from MDR1-overexpressing cells (and control vesicles if available)
-
Assay Buffer
-
ATP
-
Sodium Orthovanadate (a general P-type ATPase inhibitor)
-
Tariquidar
-
Reagents for colorimetric detection of inorganic phosphate (e.g., malachite green-based reagent)
-
96-well plates
-
Spectrophotometer / Plate Reader
-
Reaction Setup: In a 96-well plate, combine membrane vesicles with Assay Buffer.
-
Add Compounds: Add serial dilutions of Tariquidar or a control compound. Include wells with and without a known P-gp substrate (activator) and with and without vanadate (to determine P-gp specific activity).
-
Initiate Reaction: Add ATP to start the reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction & Detect Pi: Stop the reaction and add the colorimetric reagent to detect the amount of inorganic phosphate produced.
-
Measurement: Read the absorbance at the appropriate wavelength.
-
Analysis: a. Calculate the vanadate-sensitive ATPase activity (Total ATPase - Vanadate-insensitive ATPase). b. Plot the vanadate-sensitive ATPase activity against the concentration of Tariquidar to determine an IC50 value. Tariquidar has been reported to inhibit P-gp ATPase activity with an IC50 of 43 nM.[4]
Table 3: Tariquidar Potency Data
| Parameter | Value | Cell Line / System | Notes | Reference |
| Binding Affinity (Kd) | 5.1 nM | CHrB30 | High-affinity binding to P-gp. | [4] |
| ATPase Inhibition (IC50) | 43 nM | P-gp membranes | Inhibition of vanadate-sensitive ATPase activity. | [4] |
| Efflux Inhibition (EC50) | 487 nM | CHrB30 | Concentration to restore 50% of substrate accumulation. | [4] |
| Resistance Reversal | 25 - 80 nM | Various MDR lines | Concentration for complete reversal of doxorubicin resistance. | [4] |
| Loperamide Transport Inhibition (IC50) | 15 nM | LMDR1 cells | Inhibition of polarized loperamide transport. | [10] |
References
- 1. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Analysis of MDR1 Variants Predicts Effect on Cancer Cells via their Effect on mRNA Folding | PLOS Computational Biology [journals.plos.org]
- 3. scielo.br [scielo.br]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Tariquidar Sensitizes Multiple Myeloma Cells to Proteasome Inhibitors via Reduction of Hypoxia-Induced P-gp-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Transduction of MDR1 into human and mouse haemopoietic progenitor cells: use of rhodamine (Rh123) to determine transduction frequency and in vivo selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays | PLOS One [journals.plos.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Tariquidar dihydrochloride solubility issues in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility challenges of Tariquidar dihydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a potent, third-generation, non-competitive inhibitor of P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer cells.[1][2][3] Its primary mechanism of action is to block the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and efficacy.[1][3] However, Tariquidar is a lipophilic molecule, and its dihydrochloride salt form, while intended to improve aqueous solubility, still presents significant challenges, often being classified as insoluble or poorly soluble in aqueous media.[1][2] This low solubility can lead to precipitation in stock solutions and experimental assays, affecting the accuracy and reproducibility of results.
Q2: What are the reported solubility values for Tariquidar and its salts?
A2: The solubility of Tariquidar is highly dependent on the solvent system. While it is readily soluble in organic solvents like DMSO, its aqueous solubility is limited. The provided table summarizes the available quantitative data.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution in aqueous buffers like PBS is generally not recommended and is likely to be unsuccessful, resulting in a suspension rather than a true solution.[4] A common practice is to first prepare a concentrated stock solution in an organic solvent, typically DMSO, and then dilute this stock into the aqueous experimental medium.[1][5]
Q4: What is the general strategy for preparing a working solution of this compound for in vitro cell-based assays?
A4: The most common method involves creating a high-concentration stock solution in 100% DMSO.[1] This stock is then serially diluted to an intermediate concentration in cell culture medium, followed by a final dilution to the desired working concentration. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.2% v/v) to avoid solvent-induced cytotoxicity.[1]
Q5: Are there established formulations for in vivo administration of Tariquidar?
A5: Yes, for in vivo studies in animal models, various formulations have been developed to improve the bioavailability of Tariquidar. These often involve a combination of solvents and excipients. Common approaches include using a co-solvent system such as DMSO and PEG 300, or creating a microemulsion.[1][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility of this compound has been exceeded. This is a common issue when the percentage of the organic co-solvent (like DMSO) is significantly reduced upon dilution. | - Reduce the final concentration: The most straightforward solution is to work at a lower final concentration of Tariquidar. - Increase the percentage of co-solvent: If the experimental design allows, a slightly higher final concentration of DMSO might keep the compound in solution. However, always consider the tolerance of your cell line or model system to the solvent. - Use a different formulation: For in vivo studies, consider using a formulation with co-solvents like PEG 300 or a microemulsion to enhance solubility.[1][6] - pH adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although specific data for Tariquidar is limited in the search results, exploring a slightly acidic pH might improve the solubility of the dihydrochloride salt.[7] |
| Cloudiness or visible particles in the prepared solution. | This indicates incomplete dissolution or precipitation over time. | - Sonication: Use an ultrasonic bath to aid in the dissolution of the compound in the initial solvent.[2][8] - Gentle warming: Gently warming the solution to 37°C can help increase solubility.[8] Avoid excessive heat, which could degrade the compound. - Freshly prepare solutions: Due to potential stability issues and precipitation over time, it is best to prepare working solutions fresh for each experiment.[7] |
| Inconsistent experimental results. | This could be due to variations in the actual concentration of solubilized Tariquidar, caused by partial precipitation. | - Filter the solution: After preparation, especially for stock solutions, filtering through a 0.22 µm syringe filter can remove any undissolved micro-precipitates. - Vortex before use: Always vortex your stock and working solutions before taking an aliquot for your experiment to ensure a homogenous suspension if any settling has occurred. |
| Low bioavailability in in vivo studies. | Poor absorption due to low aqueous solubility and potential efflux by transporters in the gastrointestinal tract. | - Formulation optimization: Utilize solubility-enhancing formulations such as microemulsions or co-solvent systems.[6] A microemulsion has been shown to significantly improve the oral bioavailability of Tariquidar in rats.[6] - Route of administration: For preclinical studies, intravenous (IV) or intraperitoneal (IP) injection can bypass issues of oral absorption.[6] |
Quantitative Solubility Data
| Compound Form | Solvent System | Maximum Concentration | Molar Concentration | Reference |
| Tariquidar | DMSO | 16 mg/mL | 24.74 mM | [7] |
| Tariquidar | DMSO | 15 mg/mL | 23.19 mM | [9] |
| Tariquidar | DMSO | 8 mg/mL | 12.36 mM | [1] |
| Tariquidar | DMSO | 2 mg/mL | - | [4] |
| Tariquidar | DMSO | 1 mg/mL | 1.55 mM | [2] |
| Tariquidar | Ethanol | < 1 mg/mL (insoluble or slightly soluble) | - | [2] |
| Tariquidar | Water | < 1 mg/mL (insoluble or slightly soluble) | - | [2] |
| Tariquidar | DMF | 5 mg/mL | - | [4] |
| Tariquidar | DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | - | [4] |
| Tariquidar | 5% DMSO + 45% PEG 300 + ddH₂O | 2 mg/mL | - | [1] |
Note: The solubility of Tariquidar can vary between batches. It is recommended to perform solubility tests for each new lot.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a High-Concentration Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, high-quality DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution.[8]
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[7]
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Perform serial dilutions of the DMSO stock solution in the appropriate cell culture medium to achieve the final desired concentrations for your assay.
-
Ensure the final concentration of DMSO in the cell culture wells is kept to a minimum (e.g., ≤ 0.2% v/v) to prevent solvent toxicity.[1]
-
Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo (i.p.) Injection
This protocol is based on a formulation reported to achieve a concentration of 2 mg/mL.[1]
-
Initial Dissolution in DMSO:
-
Dissolve this compound in DMSO to create a concentrated initial solution.
-
-
Addition of PEG 300:
-
Add PEG 300 to the DMSO solution. The final formulation will contain 5% DMSO and 45% PEG 300.
-
Mix thoroughly until a clear solution is obtained.
-
-
Final Dilution with Water:
-
Add double-distilled water (ddH₂O) to the DMSO/PEG 300 mixture to reach the final volume.
-
The final solvent composition will be 5% DMSO, 45% PEG 300, and 50% ddH₂O.
-
This formulation should be prepared fresh before use.
-
Protocol 3: Preparation of a Microemulsion Formulation for Oral Administration
This protocol is adapted from a study that demonstrated high oral bioavailability in rats.[6]
-
Prepare the Surfactant/Co-surfactant Mixture:
-
Mix the surfactant Kolliphor® EL (Cremophor EL) and the co-surfactant Carbitol™ (diethylene glycol monoethyl ether) in a 2:1 ratio.
-
Warm the mixture at 37°C for 10 minutes.
-
-
Add the Oil Phase:
-
Mix the surfactant/co-surfactant solution with the medium-chain triglyceride Captex 355 in a 10:1 ratio.
-
-
Dissolve Tariquidar:
-
Dissolve Tariquidar dimesylate in the mixture from step 2 to a concentration of 22.5 mg/mL.
-
-
Final Dilution:
-
Dilute this solution in a 1:3 ratio with deionized water to obtain the final microemulsion. The final concentration of Tariquidar in this formulation was 7.5 mg/mL in the cited study.[6]
-
Visualizations
Caption: Mechanism of P-gp inhibition by Tariquidar.
Caption: General workflow for Tariquidar solubilization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tariquidar | P-gp | TargetMol [targetmol.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of the P-gp Inhibitor Tariquidar in Rats After Intravenous, Oral, and Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. selleckchem.com [selleckchem.com]
Optimizing Tariquidar concentration to avoid BCRP inhibition
Welcome to the technical support center for Tariquidar. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments. The focus is on optimizing Tariquidar concentration to achieve selective inhibition of P-glycoprotein (P-gp, ABCB1) while avoiding the inhibition of Breast Cancer Resistance Protein (BCRP, ABCG2).
Frequently Asked Questions (FAQs)
Q1: Is Tariquidar a specific inhibitor for P-glycoprotein (P-gp)?
A1: Tariquidar was initially developed as a potent and specific P-gp inhibitor.[1][2][3][4] However, subsequent research has demonstrated that it also interacts with BCRP (ABCG2). At low nanomolar concentrations, Tariquidar acts as a selective inhibitor of P-gp. At higher concentrations, typically 100 nM and above, it inhibits both P-gp and BCRP.[1][2][3][4][5] Therefore, its specificity is highly dependent on the concentration used in the experiment.[1][2][3]
Q2: At what concentration does Tariquidar inhibit P-gp without significantly affecting BCRP?
A2: To selectively inhibit P-gp, it is crucial to use Tariquidar at a concentration that is effective against P-gp but remains below the threshold for BCRP inhibition. While the exact concentration can vary depending on the cell system and experimental conditions, studies suggest that concentrations in the low nanomolar range (e.g., 10-40 nM) can significantly inhibit P-gp function with minimal impact on BCRP.[6] Full inhibition of P-gp is often observed at concentrations around 100 nM, but at this level, BCRP inhibition also becomes significant.[2][5]
Q3: What are the typical IC50 values for Tariquidar against P-gp and BCRP?
A3: The inhibitory potency of Tariquidar varies across different experimental systems. For P-gp, the affinity (Kd) is reported to be as low as 5.1 nM, with functional inhibition IC50 values ranging from picomolar to low nanomolar concentrations.[6][7][8] For BCRP, Tariquidar acts as both a substrate and an inhibitor at higher concentrations.[1][2][3] It stimulates BCRP's ATPase activity with a half-maximal effective concentration (EC50) of approximately 138 nM, indicating it is a substrate.[2][4] Significant functional inhibition of BCRP is generally observed at concentrations of 100 nM or higher.[2][3][5]
Q4: My results suggest BCRP is being inhibited even at low Tariquidar concentrations. What could be the cause?
A4: There are several potential reasons for this observation:
-
High Transporter Expression: The relative expression levels of P-gp and BCRP in your cell model are critical.[1][3] In cells with very high BCRP expression and low P-gp expression, even low concentrations of Tariquidar might lead to observable BCRP inhibition.
-
Substrate Overlap: The probe or substrate you are using might be highly sensitive to BCRP-mediated efflux.
-
Tariquidar as a BCRP Substrate: At low concentrations, Tariquidar is transported by BCRP.[1][2][3] This interaction as a substrate can sometimes lead to competitive inhibition effects, depending on the concentration of your experimental substrate.
-
Cell Line Sensitivity: The specific cell line used can influence the apparent potency of inhibitors. It is always recommended to perform a dose-response curve in your specific system.
Q5: What are the essential controls for an experiment aiming for selective P-gp inhibition?
A5: To ensure the selectivity of P-gp inhibition, the following controls are highly recommended:
-
Parental Cell Line: A cell line that does not overexpress P-gp or BCRP to establish baseline substrate accumulation.
-
P-gp Overexpressing Cell Line: To confirm the activity and determine the optimal concentration of Tariquidar for P-gp inhibition.
-
BCRP Overexpressing Cell Line: To test for off-target inhibition of BCRP by Tariquidar at the selected concentration.
-
Positive Control Inhibitors: Use a known potent BCRP inhibitor (e.g., Ko143 or Fumitremorgin C) and a P-gp inhibitor (Tariquidar at a high concentration, e.g., 1 µM) to confirm the functionality of each transporter in your assay.[4]
Quantitative Data Summary
The following table summarizes key quantitative values for Tariquidar's interaction with P-gp and BCRP from various studies. These values should be used as a guide for designing experiments.
| Parameter | Transporter | Value | Assay/Cell System | Citation |
| Binding Affinity (Kd) | P-gp | 5.1 nM | Not specified | [6][8] |
| ATPase Inhibition (IC50) | P-gp | 5.1 nM | ATPase Assay (Wild-type human P-gp) | [2] |
| ATPase Inhibition (IC50) | P-gp | 43 nM | ATPase Assay (Hamster P-gp) | [9] |
| Functional Inhibition (IC50) | P-gp | 114 pM | Calcein Accumulation (Flp-In-ABCB1 cells) | [7] |
| Functional Inhibition (EC50) | P-gp | ~40 nM | Rhodamine 123 Efflux Assay | [6][10] |
| ATPase Stimulation (EC50) | BCRP | 138.4 nM | ATPase Assay (BCRP crude membranes) | [2][4] |
| Concentration for Inhibition | P-gp & BCRP | ≥100 nM | Mitoxantrone/Calcein Accumulation | [1][2][3][5] |
Visual Guides
Signaling Pathway and Mechanism
Caption: Mechanism of Tariquidar's concentration-dependent inhibition of P-gp and BCRP transporters.
Experimental Workflow
Caption: Standard experimental workflow for determining Tariquidar's inhibitory concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No P-gp inhibition observed. | 1. Tariquidar concentration is too low.2. P-gp expression in the cell line is low or absent.3. Inactive Tariquidar stock solution. | 1. Increase Tariquidar concentration. Perform a dose-response curve from 1 nM to 1 µM.2. Verify P-gp expression via Western Blot or qPCR. Use a validated P-gp overexpressing cell line.3. Prepare a fresh stock solution of Tariquidar in DMSO. |
| Inconsistent results between experiments. | 1. Variation in cell density or passage number.2. Inconsistent incubation times.3. Tariquidar degradation. | 1. Use cells within a consistent passage number range and ensure consistent seeding density.2. Standardize all incubation times for pre-treatment and substrate loading.3. Aliquot Tariquidar stock and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| High background fluorescence. | 1. Autofluorescence of cells or compounds.2. Substrate concentration is too high. | 1. Include an "unstained cells" control and a "cells + Tariquidar only" control to measure background.2. Titrate the fluorescent substrate to find a concentration with a good signal-to-noise ratio. |
| Unexpected cytotoxicity. | Tariquidar can be cytotoxic at very high concentrations (>20 µM).[2] | Ensure working concentrations are well below cytotoxic levels. Perform a cytotoxicity assay (e.g., MTT or CCK8) with Tariquidar alone on your cell lines. |
Detailed Experimental Protocol: Calcein-AM Efflux Assay
This protocol provides a method to assess P-gp and BCRP inhibition by measuring the accumulation of a fluorescent substrate.
I. Materials
-
Parental, P-gp overexpressing (e.g., KB-8-5-11), and BCRP overexpressing cell lines.
-
Cell culture medium (e.g., DMEM/RPMI), FBS, Penicillin-Streptomycin.
-
Tariquidar (stock solution in DMSO, e.g., 10 mM).
-
Calcein-AM (stock solution in DMSO).
-
Positive controls: e.g., Ko143 for BCRP, Cyclosporin A for P-gp.
-
96-well black, clear-bottom tissue culture plates.
-
Hanks' Balanced Salt Solution (HBSS) or PBS.
-
Fluorescence plate reader or flow cytometer.
II. Method
-
Cell Seeding:
-
Seed the parental, P-gp, and BCRP overexpressing cells into a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Inhibitor Preparation and Pre-incubation:
-
Prepare serial dilutions of Tariquidar in culture medium to achieve final concentrations ranging from 0.1 nM to 5 µM. Include a vehicle control (DMSO).
-
Prepare positive controls (e.g., 10 µM Cyclosporin A for P-gp, 5 µM Ko143 for BCRP).
-
Carefully remove the medium from the wells and wash once with warm HBSS.
-
Add 100 µL of the prepared inhibitor solutions to the respective wells.
-
Pre-incubate the plate for 30 minutes at 37°C.
-
-
Substrate Addition and Incubation:
-
Prepare a working solution of Calcein-AM in HBSS (e.g., 0.25 - 1 µM).
-
Add 50 µL of the Calcein-AM solution directly to each well containing the inhibitor.
-
Incubate for an additional 30-60 minutes at 37°C, protected from light.
-
-
Measurement:
-
After incubation, remove the solution and wash the cells three times with 200 µL of ice-cold HBSS to stop the efflux.
-
Add 100 µL of fresh HBSS or a cell lysis buffer to each well.
-
Measure the intracellular fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from wells with cells but no Calcein-AM.
-
Normalize the fluorescence intensity of inhibitor-treated wells to the vehicle control (0% inhibition) and the positive control (100% inhibition).
-
Plot the normalized fluorescence against the log of Tariquidar concentration and fit a dose-response curve to determine the IC50 value for each cell line. This will allow you to identify the concentration window for selective P-gp inhibition.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The "specific" P-glycoprotein inhibitor Tariquidar is also a substrate and an inhibitor for breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tariquidar In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low efficacy with Tariquidar in in vivo experiments.
Troubleshooting Guide
Low efficacy of Tariquidar in vivo can stem from several factors, ranging from suboptimal experimental design to complex biological interactions. This guide addresses common issues in a question-and-answer format.
Question 1: Is the Tariquidar dose sufficient to inhibit the target transporters?
Answer: The in vivo efficacy of Tariquidar is highly dependent on achieving adequate plasma concentrations to inhibit P-glycoprotein (P-gp) and/or Breast Cancer Resistance Protein (BCRP).
-
Concentration-Dependent Inhibition: At lower concentrations, Tariquidar is a selective inhibitor of P-gp and a substrate of BCRP. At higher concentrations (≥100 nM), it inhibits both P-gp and BCRP.[1][2][3][4] The specificity of Tariquidar in vivo is therefore dependent on the administered dose and the relative expression levels of P-gp and BCRP in the target tissue.[1][3][4]
-
Dose-Response: Studies in rats have shown a dose-dependent inhibition of P-gp at the blood-brain barrier (BBB). A dose of 15 mg/kg resulted in a 12-fold increase in the distribution of the P-gp substrate (R)-[11C]-verapamil into the brain.[5] The half-maximal inhibitory dose (ID50) for increasing brain uptake of another P-gp substrate, [18F]MC225, in rats was found to be between 2.23 mg/kg and 2.93 mg/kg.[6] In humans, a 2 mg/kg intravenous dose of Tariquidar resulted in a significant increase in the brain distribution of (R)-[11C]-verapamil.[7][8]
Recommendation: If low efficacy is observed, consider performing a dose-escalation study to determine the optimal dose for your specific animal model and experimental endpoint. Ensure that the plasma concentrations achieved are sufficient to inhibit the target transporter(s).
Question 2: Is the formulation and route of administration of Tariquidar appropriate?
Answer: The formulation and administration route can significantly impact the bioavailability and, consequently, the efficacy of Tariquidar.
-
Formulation: Tariquidar has been administered in vivo in various formulations. A common formulation involves dissolving Tariquidar dimesylate in DMSO and then diluting it with a vehicle like a 5% glucose solution.[9] Another approach is the use of a microemulsion, which has been shown to improve the oral bioavailability of Tariquidar in rats.[9] For intravenous administration in humans, Tariquidar has been formulated in 20% ethanol and 80% propylene glycol, diluted in a 5% aqueous dextrose solution.[7]
-
Route of Administration: While intravenous administration provides direct entry into the systemic circulation, oral administration is often preferred for ease of use. However, the oral bioavailability of Tariquidar can be low and variable between species. In humans, oral bioavailability was reported to be around 12%, whereas in rats, it was significantly higher (72-87%) with appropriate formulations.[9] Intraperitoneal injection is another viable route in animal models.[9][10]
Recommendation: Review your formulation and administration protocol. If using oral administration, consider if the bioavailability in your model is sufficient. It may be necessary to switch to an intravenous or intraperitoneal route or to optimize the oral formulation to enhance absorption.
Question 3: Is the timing of Tariquidar administration optimal relative to the co-administered drug?
Answer: The timing of Tariquidar administration is critical to ensure that its peak inhibitory effect coincides with the presence of the co-administered drug at the target site.
-
Pharmacokinetics: The terminal half-life of Tariquidar has been reported to be approximately 33.6 hours in humans.[11] In rats, plasma concentrations remained above the in vivo EC50 for P-gp inhibition for 24 hours after administration.[9]
-
Duration of Action: In vitro, the inhibitory effect of Tariquidar on P-gp can persist for over 22 hours after the drug is removed from the culture medium.[11][12][13] This suggests a prolonged duration of action.
Recommendation: Typically, Tariquidar is administered 30 minutes to 1 hour before the co-administered drug.[10] However, the optimal timing may vary depending on the pharmacokinetic profiles of both Tariquidar and the co-administered drug in your specific experimental setup. Consider conducting a pilot study to determine the optimal administration window.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tariquidar?
A1: Tariquidar is a potent, noncompetitive inhibitor of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/ABCB1).[12][14][15] It functions by binding to P-gp and locking it in a conformation that prevents the efflux of substrate drugs, thereby increasing their intracellular concentration.[15][16] At higher concentrations, Tariquidar also inhibits the Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][17]
Q2: Is Tariquidar a substrate for P-gp or BCRP?
A2: While Tariquidar is a potent inhibitor of P-gp, it is not considered a transport substrate of P-gp.[8][12][18] However, at low concentrations, Tariquidar acts as a substrate for BCRP.[1][2][3][4] This dual interaction is a critical consideration for in vivo studies, as BCRP-mediated efflux could potentially reduce the concentration of Tariquidar at its target site.
Q3: What are the typical dosages of Tariquidar used in in vivo studies?
A3: Dosages vary depending on the animal model and the intended application.
-
Mice: Oral doses of 2-8 mg/kg have been shown to potentiate the antitumor activity of doxorubicin.[14]
-
Rats: A dose of 15 mg/kg has been used to study its pharmacokinetic profile and its effect on the blood-brain barrier.[5][9] Dose-response studies have shown effects at doses as low as 1.37 mg/kg.[6]
-
Humans: A dose of 2 mg/kg has been administered intravenously to study P-gp inhibition at the blood-brain barrier.[7]
Q4: How can I assess the efficacy of Tariquidar in my in vivo experiment?
A4: The efficacy of Tariquidar can be assessed through several methods:
-
Pharmacokinetic Analysis: Measure the plasma and tissue concentrations of the co-administered drug. A successful P-gp or BCRP inhibition should lead to increased drug accumulation in target tissues.
-
Pharmacodynamic Endpoints: Evaluate the therapeutic effect of the co-administered drug. For example, in cancer models, this would be a reduction in tumor growth.[14]
-
Functional Imaging: Techniques like Positron Emission Tomography (PET) with a radiolabeled P-gp substrate (e.g., (R)-[11C]-verapamil) can be used to directly visualize and quantify the inhibition of P-gp function at specific sites like the blood-brain barrier.[5][7][8]
-
Ex Vivo Assays: Rhodamine efflux assays from peripheral blood mononuclear cells can be used as a surrogate marker for P-gp inhibition.[11][12][19]
Quantitative Data Summary
Table 1: Tariquidar In Vitro Potency
| Parameter | Cell Line | Value | Reference |
| Kd (P-gp binding) | CHrB30 | 5.1 nM | [14] |
| IC50 (P-gp ATPase activity) | --- | 43 nM | [14] |
| EC50 (Doxorubicin accumulation) | CHrB30 | 487 nM | [14] |
| EC50 (Rhodamine-123 efflux inhibition) | Peripheral white blood cells | 0.5 ± 0.2 ng/mL | [8] |
Table 2: Tariquidar In Vivo Efficacy (Rodent Models)
| Animal Model | Co-administered Drug | Tariquidar Dose & Route | Outcome | Reference |
| Mice | Doxorubicin | 2-8 mg/kg p.o. | Significant potentiation of antitumor activity | [14] |
| Rats | (R)-[11C]-verapamil | 15 mg/kg i.v. | 12-fold increase in brain distribution volume | [5] |
| Rats | [18F]MC225 | 3 mg/kg i.v. | Significant increase in brain influx constant (K1) | [6] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in Mice
-
Animal Model: Nude mice bearing human tumor xenografts with high P-gp expression (e.g., 2780AD, H69/LX4).[14]
-
Tariquidar Formulation: Prepare a solution of Tariquidar for oral administration. A previously described method involves dissolving Tariquidar in a suitable solvent and diluting with corn oil.[14]
-
Dosing Regimen:
-
Efficacy Assessment:
-
Monitor tumor volume regularly using caliper measurements.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting for P-gp expression).
-
Protocol 2: Assessment of Blood-Brain Barrier Penetration in Rats using PET Imaging
-
Animal Model: Male Sprague-Dawley rats.
-
Tariquidar Formulation: Prepare a solution for intravenous injection. For example, dissolve Tariquidar dimesylate in DMSO and dilute with 5% glucose solution to a final DMSO concentration of ≤ 2% (v/v).[9]
-
PET Imaging Procedure:
-
Anesthetize the rat and place it in the PET scanner.
-
Perform a baseline scan by injecting a P-gp substrate radiotracer, such as (R)-[11C]-verapamil.
-
Administer Tariquidar intravenously at the desired dose (e.g., 15 mg/kg).[5]
-
After a predetermined time (e.g., 30-60 minutes), perform a second PET scan with the same radiotracer.
-
-
Data Analysis:
-
Reconstruct the PET images and draw regions of interest (ROIs) over the brain.
-
Calculate the brain distribution volume (DV) or the influx rate constant (K1) of the radiotracer for both the baseline and post-Tariquidar scans.
-
A significant increase in these parameters indicates effective P-gp inhibition at the BBB.[5]
-
Visualizations
Caption: Troubleshooting workflow for low Tariquidar efficacy.
References
- 1. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of the P-gp Inhibitor Tariquidar in Rats After Intravenous, Oral, and Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. selleckchem.com [selleckchem.com]
- 15. ovid.com [ovid.com]
- 16. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reversal of P-gp and BCRP-mediated MDR by tariquidar derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
Common off-target effects of Tariquidar in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common off-target effects of Tariquidar in cellular assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of Tariquidar?
A1: Tariquidar is a potent, third-generation, non-competitive inhibitor of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/ABCB1).[1][2][3] It binds with high affinity to P-gp, locking the transporter in a conformation that prevents drug efflux and often stimulates its ATPase activity.[3][4]
Q2: What are the most common off-target effects of Tariquidar observed in cellular assays?
A2: The most well-documented off-target effect of Tariquidar is its interaction with another ABC transporter, the Breast Cancer Resistance Protein (BCRP/ABCG2).[5][6][7] At low nanomolar concentrations, Tariquidar can act as a substrate for BCRP, while at higher concentrations (typically ≥100 nM), it acts as an inhibitor of both P-gp and BCRP.[5][6][7] There is also evidence of interaction with Multidrug Resistance Protein 7 (MRP7/ABCC10).
Q3: Does Tariquidar interact with other ABC transporters like MRP1?
A3: Studies have shown that Tariquidar does not significantly inhibit the function of Multidrug Resistance-associated Protein 1 (MRP1/ABCC1).[5][6]
Q4: Are there any known off-target effects of Tariquidar beyond ABC transporters?
A4: While Tariquidar is considered highly selective for P-gp, some studies have explored other potential interactions. It has been reported that Tariquidar does not inhibit cytochrome P450 enzymes, which are involved in drug metabolism.[1] One study has suggested a potential effect on mitochondria, specifically the mitochondrial permeability transition pore (mPTP), at higher micromolar concentrations.
Q5: At what concentrations do the off-target effects on BCRP become significant?
A5: Tariquidar's interaction with BCRP is concentration-dependent. It can be a substrate for BCRP at low nanomolar concentrations. Inhibition of BCRP function by Tariquidar is typically observed at concentrations of 100 nM and higher.[5][6][8]
Troubleshooting Guides
Issue 1: Unexpected resistance or sensitivity of cells to a known BCRP substrate in the presence of Tariquidar.
-
Possible Cause: You may be observing the dual effect of Tariquidar on BCRP. At low concentrations, Tariquidar is a BCRP substrate and may compete with your drug for efflux, potentially increasing its intracellular concentration and sensitizing the cells. At higher concentrations (≥100 nM), Tariquidar inhibits BCRP, which would also lead to increased intracellular concentration of the BCRP substrate.
-
Troubleshooting Steps:
-
Review Tariquidar Concentration: Check the concentration of Tariquidar used in your assay. Refer to the table below for concentration-dependent effects.
-
Perform a Dose-Response Experiment: Test a range of Tariquidar concentrations to determine the exact IC50 for BCRP inhibition in your specific cell line and experimental conditions.
-
Use a BCRP-specific Inhibitor: As a control, use a known BCRP-specific inhibitor (e.g., Ko143) to confirm that the observed effect is indeed BCRP-mediated.
-
Consider Relative Transporter Expression: The net effect of Tariquidar will depend on the relative expression levels of P-gp and BCRP in your cell model.[7] Characterize the expression of both transporters in your cells.
-
Issue 2: Inconsistent results when using Tariquidar to sensitize cells to a cytotoxic agent.
-
Possible Cause 1: The cytotoxic agent is a substrate for both P-gp and BCRP.
-
Troubleshooting Steps:
-
Determine Substrate Specificity: Confirm whether your cytotoxic agent is a substrate for P-gp, BCRP, or both. This information is often available in the literature or can be determined experimentally using cells overexpressing a single transporter.
-
Adjust Tariquidar Concentration: If the agent is a dual substrate, ensure you are using a Tariquidar concentration sufficient to inhibit both transporters (≥100 nM).
-
-
-
Possible Cause 2: The observed effect is not solely due to P-gp inhibition.
-
Troubleshooting Steps:
-
Use Control Cell Lines: Include parental cell lines that do not overexpress P-gp or BCRP in your experiments to assess the baseline cytotoxicity of your agent and any potential off-target effects of Tariquidar itself.
-
Knockdown/Knockout Models: If available, use P-gp and/or BCRP knockdown or knockout cell lines to dissect the specific contribution of each transporter to the observed resistance.
-
-
Issue 3: Tariquidar shows cytotoxicity in the absence of a cytotoxic agent.
-
Possible Cause: While generally considered non-toxic at concentrations used to inhibit P-gp, Tariquidar can induce cytotoxicity at very high concentrations.
-
Troubleshooting Steps:
-
Determine Tariquidar's IC50: Perform a dose-response experiment with Tariquidar alone on your specific cell line to determine its intrinsic cytotoxicity. Most studies report that Tariquidar is not cytotoxic at concentrations below 20 µM.[5]
-
Lower Tariquidar Concentration: If you observe cytotoxicity, try using the lowest effective concentration of Tariquidar that still provides adequate P-gp inhibition.
-
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of Tariquidar on ABC Transporters
| Concentration | Effect on P-gp (ABCB1) | Effect on BCRP (ABCG2) | Effect on MRP1 (ABCC1) | Reference(s) |
| Low nM (e.g., 1-10 nM) | Potent Inhibitor | Substrate | No significant effect | [5][6] |
| ≥100 nM | Potent Inhibitor | Inhibitor | No significant effect | [5][6][8] |
| ~1 µM | Potent Inhibitor | Potent Inhibitor | No significant effect | [5] |
Table 2: Effect of Tariquidar (100 nM) on the Cytotoxicity of ABC Transporter Substrates
| Cell Line | Transporter | Cytotoxic Drug | Fold Decrease in Resistance (with Tariquidar) | Reference(s) |
| ABCB1-expressing | P-gp | Doxorubicin | 30-fold | [5] |
| ABCG2-expressing | BCRP | Mitoxantrone | 2-fold | [5] |
| ABCC1-expressing | MRP1 | Doxorubicin | No significant change | [5] |
Key Experimental Protocols
Protocol 1: Assessment of Transporter Inhibition using a Fluorescent Substrate Accumulation Assay
-
Cell Seeding: Seed parental and transporter-overexpressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with various concentrations of Tariquidar (e.g., 10 nM, 100 nM, 1 µM) or a known specific inhibitor (positive control) for 10-30 minutes at 37°C.
-
Substrate Addition: Add a fluorescent substrate of the transporter of interest (e.g., Calcein-AM for P-gp, Mitoxantrone or Pheophorbide a for BCRP) to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measurement: Measure the intracellular fluorescence using a plate reader or flow cytometer.
-
Analysis: An increase in fluorescence in the presence of Tariquidar indicates inhibition of the transporter.
Protocol 2: Cellular Accumulation Assay with Radiolabeled Tariquidar
-
Cell Seeding: Seed parental and transporter-overexpressing cells in multi-well plates.
-
Radiolabel Addition: Add a low concentration (e.g., 1 nM) of [³H]Tariquidar to the cells.
-
Incubation: Incubate for a sufficient time to allow for stable uptake (e.g., 240 minutes).
-
Cell Lysis and Scintillation Counting: Wash the cells to remove extracellular radiolabel, lyse the cells, and measure the intracellular radioactivity using a scintillation counter.
-
Analysis: Lower accumulation of [³H]Tariquidar in transporter-overexpressing cells compared to parental cells suggests that Tariquidar is a substrate of that transporter.
Visualizations
Caption: Overview of Tariquidar's on-target and off-target interactions.
Caption: A logical workflow for troubleshooting common issues in Tariquidar assays.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tariquidar Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the in vivo bioavailability of the P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) inhibitor, Tariquidar. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation & Administration
Q1: My Tariquidar formulation is difficult to prepare or shows signs of instability. What can I do?
A1: Tariquidar is a lipophilic compound with poor water solubility, which can present formulation challenges. Here are some common issues and troubleshooting tips:
-
Precipitation upon dilution: If you are using a co-solvent system (e.g., DMSO), the drug may precipitate when diluted with an aqueous vehicle.
-
Troubleshooting:
-
Ensure the final concentration of the organic solvent is as low as possible while maintaining solubility. For instance, a formulation of Tariquidar dimesylate in DMSO can be diluted with a heated 5% glucose solution to a final DMSO concentration of ≤ 2% (v/v)[1].
-
Consider using a microemulsion formulation, which can improve stability and prevent precipitation upon dilution[1].
-
For solid dispersions, ensure the chosen polymer can maintain the amorphous state of Tariquidar upon dissolution.
-
-
-
Phase separation in microemulsions: Improper ratios of oil, surfactant, and co-surfactant can lead to phase separation.
-
Troubleshooting:
-
Carefully follow established protocols for microemulsion preparation. A known formulation for a related P-gp inhibitor, which was successfully adapted for Tariquidar, involves mixing a surfactant like Kolliphor® EL (Cremophor EL) and a co-surfactant such as Carbitol™ in a 2:1 ratio, followed by the addition of a medium-chain triglyceride like Captex 355[1].
-
Visual inspection for a clear or translucent appearance can indicate successful microemulsion formation[1].
-
-
-
Issues with liposomal formulations: Drug leakage, aggregation, and inconsistent particle size can occur.
Q2: I am observing high variability in my in vivo results after oral administration. What could be the cause?
A2: High variability in in vivo studies with orally administered Tariquidar can stem from several factors:
-
Inconsistent dosing: Oral gavage requires proper technique to ensure the full dose is delivered to the stomach.
-
Formulation-dependent absorption: The type of formulation can significantly impact the rate and extent of absorption.
-
Troubleshooting:
-
Be aware that microemulsions and other advanced formulations can reduce the variability often seen with simple suspensions by improving solubility and absorption consistency[5].
-
-
-
Food effects: The presence or absence of food in the gastrointestinal tract can alter drug absorption.
-
Troubleshooting:
-
Standardize the fasting period for animals before dosing to ensure consistency across study groups.
-
-
-
Gastrointestinal irritation: Some formulation components, particularly certain surfactants, can cause GI irritation, affecting absorption.
Pharmacokinetics & Bioanalysis
Q3: The oral bioavailability of Tariquidar in my rodent studies is much higher than what is reported in humans. Is this expected?
A3: Yes, this is a known species-specific difference. The oral bioavailability of Tariquidar in rats has been reported to be as high as 72-87% with certain formulations, whereas in humans, it is estimated to be around 12%[1][7].
-
Potential Reasons for this Discrepancy:
-
First-pass metabolism: There may be significant differences in intestinal or hepatic first-pass metabolism between rodents and humans[1]. Tariquidar is known to be extensively metabolized in the liver with metabolites excreted in the bile[1].
-
Efflux transporter activity: While Tariquidar is a substrate for P-gp and BCRP, the expression and activity of these transporters in the gut can vary between species[1][8].
-
Formulation differences: Human clinical trials have often used capsules containing the free base of Tariquidar, while preclinical studies may use solutions or microemulsions of a salt form (e.g., dimesylate), which can enhance absorption[1].
-
Q4: I am having trouble with the bioanalysis of Tariquidar from plasma samples. What are some common issues?
A4: Accurate quantification of Tariquidar in biological matrices requires a robust analytical method, typically HPLC-MS/MS. Here are some potential challenges and solutions:
-
Poor recovery during sample preparation: Tariquidar may bind to proteins or plastics.
-
Troubleshooting:
-
Optimize your sample extraction method. Protein precipitation with methanol followed by centrifugation is a reported method[1].
-
Use low-binding tubes and pipette tips.
-
-
-
Matrix effects: Components in the plasma can interfere with the ionization of Tariquidar in the mass spectrometer, leading to signal suppression or enhancement.
-
Troubleshooting:
-
Ensure adequate chromatographic separation of Tariquidar from endogenous plasma components.
-
Use a stable isotope-labeled internal standard if available to compensate for matrix effects.
-
-
-
Low sensitivity: Tariquidar concentrations may be low, especially at later time points.
-
Troubleshooting:
-
Optimize the mass spectrometry parameters for Tariquidar detection.
-
Ensure your lower limit of quantification (LLOQ) is sufficient for the expected concentrations. A reported LLOQ for Tariquidar in rat plasma is 5 ng/mL[1].
-
-
Data on Tariquidar Formulations for Improved Bioavailability
The following table summarizes pharmacokinetic data from a study in rats comparing two different oral formulations of Tariquidar at a dose of 15 mg/kg[1][7].
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0–24 (µg·h/mL) | Oral Bioavailability (%) |
| Formulation A (Solution) | 1.15 ± 0.31 | 4 | 14.6 ± 2.8 | 71.6 |
| Formulation B (Microemulsion) | 1.40 ± 0.17 | 4 | 17.6 ± 0.9 | 86.3 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of Tariquidar Formulations
-
Formulation A (Solution):
-
Dissolve Tariquidar dimesylate in DMSO.
-
Add heated 5% glucose solution (w/v) to achieve the final desired concentration of Tariquidar, ensuring the final DMSO concentration is ≤ 2% (v/v)[1].
-
-
Formulation B (Microemulsion):
-
Mix the surfactant Kolliphor® EL (Cremophor EL) and the co-surfactant Carbitol™ (diethylene glycol monoethyl ether) in a 2:1 ratio[1].
-
Heat the mixture at 37°C for 10 minutes[1].
-
Mix the resulting solution with the medium-chain triglyceride Captex 355 (glyceryl tricaprylate/tricaprate) in a 10:1 ratio[1].
-
Dissolve Tariquidar dimesylate in this mixture at a concentration of 22.5 mg/mL[1].
-
Dilute this solution 1:3 with deionized water to obtain the final desired Tariquidar concentration[1].
-
Protocol 2: In Vivo Bioavailability Study in Rats
-
Animal Model: Adult male Sprague-Dawley rats[1].
-
Groups:
-
Group 1: Intravenous (IV) administration of Formulation A (for bioavailability calculation).
-
Group 2: Oral gavage of Formulation A.
-
Group 3: Oral gavage of Formulation B.
-
-
Dosing: Administer Tariquidar at a dose of 15 mg/kg[1].
-
Blood Sampling:
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters using non-compartmental analysis[1].
-
Determine Cmax (maximum plasma concentration) and Tmax (time to reach Cmax) directly from the concentration-time data[1].
-
Calculate the Area Under the Curve (AUC) from time 0 to the last measured time point using the trapezoidal rule[1].
-
Calculate absolute oral bioavailability using the formula: (AUCoral / AUCIV) * (DoseIV / Doseoral).
-
Visualizations
Mechanism of P-gp Mediated Drug Efflux and Inhibition by Tariquidar
P-glycoprotein is an ATP-dependent efflux pump that removes substrate drugs from the cell, thereby reducing their intracellular concentration and efficacy. Tariquidar inhibits this process.
Caption: P-gp utilizes ATP hydrolysis to efflux drug substrates out of the cell. Tariquidar inhibits this process.
Experimental Workflow for In Vivo Bioavailability Study
This workflow outlines the key steps in assessing the in vivo bioavailability of a novel Tariquidar formulation.
Caption: Workflow for determining Tariquidar bioavailability from formulation to data analysis.
References
- 1. A downside to liposome drug delivery? [asbmb.org]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Challenges in Development of Targeted Liposomal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microemulsion formulation for enhanced absorption of poorly soluble drugs. II. In vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of P-Glycoprotein in the Gastrointestinal Tract of Humans and Rodents: Methodology, Gut Region, Sex, and Species Matter - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tariquidar Experimental Protocols & Troubleshooting
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing Tariquidar in experimental settings. It addresses common sources of variability and offers detailed troubleshooting advice to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my P-gp inhibition results with Tariquidar inconsistent?
Variability in Tariquidar experiments can arise from several factors. Consistent results depend on controlling these variables.
Troubleshooting Guide:
-
Cell Line P-gp Expression: P-glycoprotein (P-gp) expression levels can vary significantly between cell lines and even between passages of the same cell line. Higher P-gp expression may require higher concentrations of Tariquidar for effective inhibition.[1]
-
Recommendation: Regularly verify P-gp expression levels in your cell lines using Western Blot or qPCR. Use a well-characterized P-gp overexpressing cell line and its parental counterpart as positive and negative controls.
-
-
Tariquidar Concentration: The concentration of Tariquidar is critical. Insufficient concentration will lead to incomplete inhibition, while excessively high concentrations can introduce off-target effects.[2][3]
-
Recommendation: Perform a dose-response curve (from 1 nM to 1 µM) to determine the optimal concentration for your specific cell line and assay.
-
-
Incubation Time: While Tariquidar's inhibitory effect is long-lasting, pre-incubation time can be a factor.[4][5]
-
Assay-Specific Conditions: The choice of P-gp substrate (e.g., Rhodamine 123, Calcein-AM, paclitaxel) and the specific assay protocol can influence results.
-
Recommendation: Standardize your protocol and ensure all reagents are properly prepared and stored. Refer to the detailed protocols provided below.
-
Q2: What is the optimal concentration of Tariquidar for my experiment?
The optimal concentration depends on the experimental goal and the specific cell system.
General Concentration Guidelines:
-
Reversal of Multidrug Resistance (MDR): Complete reversal of resistance in cytotoxicity assays is typically achieved with Tariquidar concentrations ranging from 25 to 80 nM.[2][4][6]
-
Substrate Accumulation Assays: The concentration required to achieve 50% of the maximal effect (EC50) for increasing the accumulation of P-gp substrates like [3H]-Vinblastine is approximately 487 nM in CHrB30 cells.[5][6]
-
ATPase Activity Inhibition: The half-maximal inhibitory concentration (IC50) for P-gp's ATPase activity is approximately 43 nM.[2][6]
-
Flow Cytometry Assays: An IC50 of 74 nM was reported for restoring Rhodamine 123 accumulation in KB-8-5-11 cells.[7]
Recommendation: Always perform a concentration-response experiment for your specific cell line and endpoint to determine the most effective concentration while minimizing potential off-target effects.
Q3: Is Tariquidar causing cytotoxicity in my cell cultures?
Tariquidar itself generally exhibits very low cytotoxicity at concentrations effective for P-gp inhibition.
Troubleshooting Guide:
-
Concentration Check: The IC50 value for Tariquidar's inherent cytotoxicity is typically high, around 25-50 µM, which is well above the nanomolar concentrations used for P-gp inhibition.[6][7] If you observe significant cell death with Tariquidar alone, re-verify your stock solution concentration and dilutions.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells.
-
Combined Cytotoxicity: Tariquidar is designed to potentiate the cytotoxicity of P-gp substrate chemotherapeutic agents (e.g., doxorubicin, paclitaxel).[2][8] When used in combination, the observed cell death is the intended effect of reversing drug resistance. Always include a "Tariquidar only" control to differentiate its inherent toxicity from the potentiated effect.
Q4: What are the potential off-target effects of Tariquidar?
While highly selective for P-gp at lower concentrations, Tariquidar can interact with other ABC transporters at higher concentrations.
-
Breast Cancer Resistance Protein (BCRP/ABCG2): At concentrations of 100 nM or higher, Tariquidar can inhibit BCRP.[3][9] It has also been identified as a substrate of BCRP.[3][7]
-
Multidrug Resistance-Associated Protein 7 (MRP7/ABCC10): Tariquidar has been shown to reverse MRP7-mediated MDR at concentrations of 0.1 to 0.3 µM.[10]
-
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Tariquidar does not appear to significantly inhibit MRP1.[3][11]
Recommendation: To ensure specificity for P-gp, use the lowest effective concentration of Tariquidar as determined by your dose-response experiments. If your experimental system expresses high levels of BCRP, be aware of potential dual inhibition at higher Tariquidar concentrations.
Q5: How long should I pre-incubate with Tariquidar, and how long does the inhibition last?
Tariquidar's binding to P-gp is rapid and its inhibitory effect is notably persistent.
-
Pre-incubation: A pre-incubation period of 1 hour before adding the P-gp substrate is a common practice in cytotoxicity and accumulation assays.[2][5]
-
Duration of Effect: The P-gp inhibitory effect of Tariquidar is long-lasting. In vitro studies have shown that P-gp inhibition persists for at least 22-23 hours even after Tariquidar has been removed from the culture medium.[2][4][5] In clinical settings, P-gp inhibition was demonstrated for up to 48 hours after a single dose.[12] This long duration of action makes it a robust inhibitor for various experimental timelines.
Q6: Which P-gp inhibition assay (Rhodamine 123 vs. Calcein-AM) is better for my needs?
Both are excellent fluorescent substrate assays, but they have minor differences.
-
Rhodamine 123 (Rh123) Assay:
-
Principle: Rh123 is a fluorescent P-gp substrate. In P-gp-expressing cells, it is actively pumped out, resulting in low fluorescence. Tariquidar inhibits this efflux, leading to Rh123 accumulation and a measurable increase in intracellular fluorescence.
-
Detection: Typically measured using flow cytometry.[11]
-
Pros: Widely used and well-documented.
-
-
Calcein-AM Assay:
-
Principle: Calcein-AM is a non-fluorescent, cell-permeable compound that is a substrate for P-gp. If not effluxed by P-gp, it is cleaved by intracellular esterases into the highly fluorescent, membrane-impermeable calcein. Tariquidar-mediated P-gp inhibition prevents Calcein-AM efflux, resulting in a strong fluorescent signal.[1][13]
-
Detection: Can be measured using a fluorescence plate reader, making it highly amenable to high-throughput screening.[14][15]
-
Pros: High-throughput capability and a very strong signal-to-noise ratio.
-
Recommendation: For high-throughput screening or if a plate reader is more accessible, the Calcein-AM assay is an excellent choice.[14] For detailed analysis on a single-cell level, the Rhodamine 123 assay with flow cytometry is the standard.
Quantitative Data Summary
The potency of Tariquidar can vary depending on the cell line, assay type, and specific endpoint measured.
Table 1: Tariquidar Potency in Various In Vitro Assays
| Parameter | Value | Cell Line / System | Assay Type | Reference(s) |
| Binding Affinity (Kd) | 5.1 nM | CHrB30 | Radioligand Binding | [2][5] |
| ATPase Inhibition (IC50) | 43 nM | P-gp Membranes | Vanadate-sensitive ATPase | [2][6] |
| Substrate Accumulation (EC50) | 487 nM | CHrB30 | [3H]-Vinblastine Accumulation | [2][5][6] |
| Rh123 Efflux Inhibition (IC50) | 74 nM | KB-8-5-11 | Rhodamine 123 Accumulation | [7] |
| Rh123 Efflux Inhibition (EC50) | 0.5 ± 0.2 ng/mL | Human Lymphocytes | Rhodamine 123 Efflux | [11] |
Table 2: Examples of Tariquidar-Mediated Reversal of Drug Resistance
| Cell Line | Cytotoxic Drug | Tariquidar Conc. | IC50 Fold Reduction | Reference(s) |
| MC26 (Murine Colon Carcinoma) | Doxorubicin | 0.1 µM | 5-fold | [2][5] |
| EMT6/AR1.0, H69/LX4, 2780AD | Doxorubicin | 0.1 µM | 22 to 150-fold | [2][5] |
| ABCB1-expressing cells | Doxorubicin | 100 nM | 30-fold | [3] |
| ABCG2-expressing cells | Mitoxantrone | 100 nM | 2-fold | [3] |
Visualized Workflows and Mechanisms
Mechanism of Action
Tariquidar is a noncompetitive inhibitor that binds with high affinity to P-glycoprotein. This binding event is thought to lock the transporter in a conformation that prevents the efflux of cytotoxic drugs, leading to their accumulation inside the cancer cell and restoring chemosensitivity.[2][16]
Caption: Tariquidar binds to P-gp, blocking drug efflux and restoring cytotoxicity.
General Experimental Workflow
A standardized workflow is crucial for minimizing variability in P-gp inhibition assays. The following diagram outlines the key steps for both substrate accumulation and MDR reversal experiments.
Caption: Standard workflow for assessing P-gp inhibition with Tariquidar.
Troubleshooting Decision Tree
When faced with unexpected results, this logical guide can help identify the potential source of the problem.
Caption: A decision tree for troubleshooting Tariquidar experiments.
Detailed Experimental Protocols
Protocol 1: P-gp Inhibition using Rhodamine 123 (Flow Cytometry)
This protocol is adapted from methods used to assess P-gp function in cell suspensions.[11]
Materials:
-
P-gp expressing cells and parental control cells
-
Tariquidar
-
Rhodamine 123 (Rh123)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a density of 1 x 10^6 cells/mL in culture medium.
-
Tariquidar Incubation: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add Tariquidar to achieve the desired final concentrations (e.g., a range from 1 nM to 1 µM). Include a "no inhibitor" control.
-
Incubate the cells with Tariquidar for 30-60 minutes at 37°C.
-
Rhodamine 123 Staining: Add Rh123 to each tube to a final concentration of approximately 1 µM.[17]
-
Incubate for an additional 30-60 minutes at 37°C, protected from light.[17][18]
-
Wash: Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes). Discard the supernatant and wash the cells twice with ice-cold PBS or HBSS.[18]
-
Resuspend: Resuspend the final cell pellet in 500 µL of ice-cold PBS or HBSS for analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring fluorescence in the appropriate channel (e.g., FITC).
-
Analysis: Increased mean fluorescence intensity in Tariquidar-treated cells compared to the control indicates P-gp inhibition.
Protocol 2: P-gp Inhibition using Calcein-AM (Plate Reader)
This protocol is ideal for higher throughput analysis of P-gp inhibition.[1][14]
Materials:
-
P-gp expressing cells and parental control cells
-
Tariquidar
-
Calcein-AM
-
Complete culture medium
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
Procedure:
-
Cell Seeding: Seed cells (e.g., 5,000 - 10,000 cells/well) into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Tariquidar Incubation: Remove the culture medium. Add fresh medium containing various concentrations of Tariquidar (and a "no inhibitor" control).
-
Incubate for 30-60 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.25-1 µM.
-
Incubation and Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure fluorescence kinetically every 1-2 minutes for 30-60 minutes. Alternatively, perform a single endpoint reading after a 30-minute incubation at 37°C, protected from light.
-
Analysis: P-gp inhibition is indicated by a higher rate of fluorescence increase or a higher final fluorescence value in the presence of Tariquidar.
Protocol 3: MDR Reversal Cytotoxicity Assay
This protocol determines the ability of Tariquidar to restore the sensitivity of resistant cells to a cytotoxic P-gp substrate.[2][8]
Materials:
-
MDR cell line and its parental sensitive counterpart
-
Tariquidar
-
A cytotoxic P-gp substrate (e.g., Paclitaxel, Doxorubicin)
-
Complete culture medium
-
96-well clear plates
-
Cell viability reagent (e.g., MTT, Sulforhodamine B [SRB])
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 3,000 cells/well) and allow them to adhere for 24 hours.[8]
-
Tariquidar Pre-incubation: Add medium containing a fixed, non-toxic concentration of Tariquidar (e.g., 100 nM) to the appropriate wells. Include control wells with no Tariquidar. Incubate for 1 hour at 37°C.[2]
-
Cytotoxic Drug Addition: Add the cytotoxic drug in a series of dilutions (e.g., 8-10 concentrations) to both the Tariquidar-treated and untreated wells.
-
Incubation: Incubate the plates for an additional 48-96 hours, depending on the cell line's doubling time.[2][8]
-
Viability Assessment: Measure cell viability using a standard method like MTT or SRB assay according to the manufacturer's protocol.
-
Analysis: Plot cell viability versus drug concentration for both conditions (with and without Tariquidar). Calculate the IC50 values for each curve. A significant decrease in the IC50 value in the presence of Tariquidar indicates the reversal of P-gp-mediated resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reversal of MRP7 (ABCC10)-Mediated Multidrug Resistance by Tariquidar - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rhodamine 123 exclusion assay [bio-protocol.org]
- 18. file.medchemexpress.com [file.medchemexpress.com]
Long-term stability of Tariquidar dihydrochloride stock solutions
This technical support center provides guidance on the long-term stability of Tariquidar dihydrochloride stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1] Ensure you use a high-purity, anhydrous grade of DMSO, as the presence of water can affect the solubility and stability of the compound.
Q2: How should I prepare a this compound stock solution?
A2: To prepare a stock solution, dissolve this compound powder in anhydrous DMSO to your desired concentration. To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath.[1] For example, to prepare a 10 mM stock solution, you would dissolve 7.2 mg of this compound (assuming a molecular weight of 719.66 g/mol ) in 1 mL of DMSO.
Q3: What are the recommended storage conditions for this compound powder?
A3: this compound powder is stable for extended periods when stored at -20°C in a tightly sealed container, protected from light and moisture.
Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?
A4: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C. For shorter-term storage, -20°C is also acceptable, though the stability duration may be reduced. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][2]
Q5: How long can I store this compound stock solutions at different temperatures?
A5: The recommended storage durations for this compound stock solutions in DMSO vary slightly among suppliers. The following table summarizes the available data. For critical experiments, it is advisable to use freshly prepared solutions or to perform periodic quality control checks on stored solutions.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Supplier | Storage Temperature | Recommended Storage Duration |
| MedchemExpress | -80°C | 2 years[2] |
| -20°C | 1 year[2] | |
| GlpBio | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | ≥ 35.98 mg/mL (≥ 50 mM) |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder in DMSO. | Insufficient solvent volume or low temperature. | Increase the solvent volume to achieve a lower concentration. Gently warm the solution to 37°C and use sonication to aid dissolution.[1] Use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce solubility. |
| Precipitation observed in the stock solution after storage. | Solution may be supersaturated or has undergone freeze-thaw cycles. | Before use, bring the aliquot to room temperature and vortex thoroughly to ensure any precipitate has redissolved. If precipitation persists, it may be necessary to prepare a fresh stock solution. Always store in single-use aliquots to minimize freeze-thaw cycles. |
| Inconsistent experimental results using stored stock solutions. | Potential degradation of this compound. | Prepare a fresh stock solution from powder. If possible, verify the concentration and purity of the stored stock solution using an analytical method such as HPLC. |
| Stock solution has changed color. | This may indicate degradation of the compound or the solvent. | It is recommended to discard the solution and prepare a fresh stock. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the required amount of this compound. For 1 mL of a 10 mM solution, this is approximately 7.2 mg (based on a molecular weight of 719.66 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If dissolution is slow, gently warm the solution to 37°C and/or place it in an ultrasonic bath for short intervals until the solid is fully dissolved.[1]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.
Generalized Protocol for Assessing Long-Term Stability of this compound Stock Solutions using HPLC
This protocol outlines a general procedure to assess the stability of this compound stock solutions over time. A validated stability-indicating HPLC method is crucial for this purpose.
Objective: To determine the percentage of this compound remaining in a DMSO stock solution after storage under specified conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the time zero (T0) reference.
-
Storage: Store the remaining aliquots of the stock solution under the desired conditions (e.g., -20°C and -80°C). Protect the solutions from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12, and 24 months), remove an aliquot from each storage condition.
-
Sample Preparation for HPLC: Allow the aliquot to thaw completely and equilibrate to room temperature. Vortex to ensure homogeneity. Prepare a dilution for HPLC analysis identical to the T0 sample.
-
HPLC Analysis: Analyze the sample by HPLC. The method should be able to separate the parent this compound peak from any potential degradants.
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Determine the percentage of this compound remaining relative to the T0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100%
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Mandatory Visualizations
References
Technical Support Center: Tariquidar Dosage Adjustment for Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tariquidar. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tariquidar and how does it work?
Tariquidar (XR9576) is a potent, third-generation, noncompetitive inhibitor of P-glycoprotein (P-gp).[1][2] P-gp, encoded by the MDR1 gene, is an ATP-dependent efflux pump that can actively transport a wide range of chemotherapeutic agents out of cancer cells, leading to multidrug resistance (MDR).[3][4] Tariquidar binds to P-gp and inhibits its function, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs in P-gp-expressing, multidrug-resistant cancer cells.[1][5] Its mechanism of action involves blocking the transition of P-gp to an open conformation, which is necessary for drug efflux.[6][7]
Q2: How do I determine the optimal concentration of Tariquidar for my specific cancer cell line?
The optimal concentration of Tariquidar depends on the level of P-gp expression in your cancer cell line. A common starting point for in vitro studies is in the nanomolar range. To determine the optimal concentration, it is recommended to perform a dose-response experiment. This involves treating your cells with a range of Tariquidar concentrations (e.g., 1 nM to 1 µM) in combination with a known P-gp substrate chemotherapeutic agent (e.g., paclitaxel, doxorubicin, vinorelbine). The optimal concentration of Tariquidar would be the lowest concentration that achieves the maximum reversal of resistance to the chemotherapeutic agent, often assessed using a cytotoxicity assay like the MTT assay.[5][8]
Q3: What are some typical effective concentrations of Tariquidar used in vitro?
Effective concentrations of Tariquidar for reversing P-gp-mediated multidrug resistance in vitro typically fall within the range of 25 to 100 nM.[1][9][10] However, complete reversal of resistance in some highly resistant cell lines may require concentrations up to 1 µM.[5] It is crucial to determine the EC50 (the concentration that gives half-maximal response) for P-gp inhibition in your specific cell line to select an appropriate working concentration.
Q4: Is Tariquidar cytotoxic on its own?
Tariquidar itself generally exhibits minimal toxicity at the concentrations used to inhibit P-gp.[1] However, it is always good practice to perform a control experiment to assess the cytotoxicity of Tariquidar alone on your specific cell line at the intended concentration range. This will help ensure that any observed cell death in combination treatments is due to the enhanced effect of the chemotherapeutic agent and not the intrinsic toxicity of Tariquidar.
Troubleshooting Guides
Problem 1: I am not observing a significant reversal of drug resistance with Tariquidar.
-
Possible Cause 1: Low P-gp expression. Your cancer cell line may not express sufficient levels of P-gp for Tariquidar to have a significant effect.
-
Troubleshooting Step: Verify P-gp expression in your cell line using methods like Western blotting, immunocytochemistry, or quantitative real-time PCR (qRT-PCR) for the MDR1 gene.[11]
-
-
Possible Cause 2: Inadequate Tariquidar concentration. The concentration of Tariquidar may be too low to effectively inhibit P-gp in your specific cell line.
-
Troubleshooting Step: Perform a dose-response experiment with a wider range of Tariquidar concentrations to determine the optimal inhibitory concentration.
-
-
Possible Cause 3: The chemotherapeutic agent is not a P-gp substrate. Tariquidar will only potentiate the effects of drugs that are actively transported by P-gp.
-
Troubleshooting Step: Confirm that the chemotherapeutic agent you are using is a known substrate of P-gp.
-
-
Possible Cause 4: Other resistance mechanisms. The cancer cells may possess other mechanisms of drug resistance that are independent of P-gp, such as alterations in drug targets, enhanced DNA repair, or the expression of other efflux pumps like MRP1 or BCRP.[3]
Problem 2: I am observing unexpected toxicity in my control cells treated with Tariquidar alone.
-
Possible Cause 1: High Tariquidar concentration. Although generally non-toxic at effective P-gp inhibitory concentrations, very high concentrations of Tariquidar might induce off-target effects and cytotoxicity.
-
Troubleshooting Step: Lower the concentration of Tariquidar to the minimal effective dose determined from your dose-response experiments.
-
-
Possible Cause 2: Cell line sensitivity. Your specific cell line may be unusually sensitive to Tariquidar.
-
Troubleshooting Step: Perform a careful cytotoxicity assay (e.g., MTT or similar viability assay) with a range of Tariquidar concentrations to determine its IC50 value for your cell line.
-
Data Presentation
Table 1: Effective In Vitro Concentrations of Tariquidar for P-gp Inhibition
| Cancer Cell Line Type | Chemotherapeutic Agent | Tariquidar Concentration Range | Observed Effect | Reference |
| Multidrug-resistant human tumor cell lines | Various | 25 - 80 nM | Restoration of sensitivity | [1] |
| Murine colon carcinoma (MC26) | Doxorubicin | 0.1 µM | 5-fold decrease in doxorubicin IC50 | [5] |
| Murine mammary carcinoma (EMT6/AR1.0) | Doxorubicin | 0.1 µM | 22-fold lower doxorubicin IC50 | [5][13] |
| Human small-cell lung carcinoma (H69/LX4) | Doxorubicin | 0.1 µM | 150-fold lower doxorubicin IC50 | [5][13] |
| Human ovarian carcinoma (2780AD) | Doxorubicin | 0.1 µM | 22-150-fold lower doxorubicin IC50 | [5][13] |
| Human P-gp expressing cells (KB-8-5-11) | Paclitaxel | 10 nM - 1 µM | Significant decrease in paclitaxel IC50 | [8] |
Table 2: IC50 and EC50 Values of Tariquidar in Different Assays
| Assay | Cell Line/System | Value | Reference |
| P-gp ATPase Activity Inhibition | P-gp membranes | IC50: 43 nM | [5] |
| [3H]-Vinblastine Accumulation | CHrB30 cells | EC50: 487 ± 50 nM | [14] |
| P-gp Binding Affinity (Kd) | CHrB30 cell membranes | 5.1 ± 0.9 nM | [14] |
| BCRP ATPase Activity Stimulation | BCRP | EC50: 138.4 ± 21.4 nM | [15] |
Experimental Protocols
1. Protocol: Determining the Effect of Tariquidar on Chemosensitivity using MTT Assay
This protocol is a standard method to assess the ability of Tariquidar to reverse P-gp-mediated drug resistance.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Tariquidar
-
P-gp substrate chemotherapeutic agent (e.g., paclitaxel, doxorubicin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Tariquidar Pre-incubation: Treat the cells with various concentrations of Tariquidar (e.g., a serial dilution from 1 µM down to 1 nM) or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Chemotherapeutic Agent Addition: Add the chemotherapeutic agent at a range of concentrations to the wells already containing Tariquidar or vehicle. Include wells with the chemotherapeutic agent alone and cells with no treatment as controls.
-
Incubation: Incubate the plate for a period appropriate for the specific chemotherapeutic agent and cell line (typically 48-72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot dose-response curves and determine the IC50 values for the chemotherapeutic agent in the presence and absence of Tariquidar. A significant decrease in the IC50 value in the presence of Tariquidar indicates reversal of resistance.
2. Protocol: P-glycoprotein Inhibition Assay using Rhodamine 123 Efflux
This assay directly measures the functional activity of P-gp and its inhibition by Tariquidar.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Tariquidar
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
Flow cytometer
Methodology:
-
Cell Preparation: Harvest cells and resuspend them in fresh culture medium.
-
Tariquidar Incubation: Incubate the cells with different concentrations of Tariquidar or a vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate for a further 30-60 minutes at 37°C to allow for cellular uptake.
-
Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and resuspend them in fresh medium (with or without Tariquidar). Incubate for an additional period (e.g., 1-2 hours) to allow for P-gp-mediated efflux of the dye.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 in the cells using a flow cytometer.
-
Data Analysis: Cells with active P-gp will show lower fluorescence due to the efflux of Rhodamine 123. Inhibition of P-gp by Tariquidar will result in increased intracellular fluorescence. Quantify the increase in fluorescence as a measure of P-gp inhibition.
Mandatory Visualizations
References
- 1. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of the MDR1 (P-glycoprotein) gene in multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Determining MDR1/P-glycoprotein expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Tariquidar vs. Elacridar: A Comparative Guide to P-gp Inhibition at the Blood-Brain Barrier
For researchers in neuropharmacology and drug development, overcoming the blood-brain barrier (BBB) presents a formidable challenge. The P-glycoprotein (P-gp) efflux pump is a key player in limiting the brain penetration of numerous therapeutic agents. This guide provides a detailed comparison of two potent, third-generation P-gp inhibitors, tariquidar and elacridar, offering insights into their mechanisms, potency, and experimental applications for researchers aiming to enhance drug delivery to the central nervous system.
Mechanism of Action and Specificity
Both tariquidar and elacridar are potent inhibitors of P-glycoprotein (P-gp, also known as ABCB1), a crucial ATP-binding cassette (ABC) transporter that actively extrudes a wide range of xenobiotics from the brain.[1][2] They are considered third-generation inhibitors, designed to have high potency and specificity with fewer side effects compared to earlier generations.[3][4]
Tariquidar is a noncompetitive inhibitor of P-gp.[4][5] It is thought to bind to a site within the drug-binding pocket at the interface between the transmembrane segments of P-gp, locking the transporter in a conformation that prevents drug efflux while still allowing for ATP hydrolysis.[5][6] Interestingly, at low nanomolar concentrations, tariquidar can act as a substrate for P-gp, while at higher micromolar concentrations, it functions as an inhibitor.[7][8]
Elacridar also acts as a potent and specific P-gp inhibitor by modulating its ATPase activity.[1][9] Similar to tariquidar, it can exhibit dual behavior as both a substrate and an inhibitor depending on its concentration.[8]
Both compounds also inhibit another important efflux transporter at the BBB, the Breast Cancer Resistance Protein (BCRP, or ABCG2), though generally at higher concentrations than those required for P-gp inhibition.[9][10][11] This dual inhibitory activity can be advantageous for enhancing the brain penetration of drugs that are substrates for both P-gp and BCRP.[11]
In Vivo Potency and Efficacy
Direct comparative studies in rodents have demonstrated that elacridar is a more potent P-gp inhibitor at the BBB than tariquidar.
A key study using (R)-[11C]verapamil positron emission tomography (PET) in rats found that elacridar was approximately three times more potent than tariquidar in increasing the brain distribution of the P-gp substrate (R)-[11C]verapamil.[10][12] Both inhibitors were capable of increasing the brain distribution of the tracer by up to 11-fold at their maximum effective doses.[10][12]
| Parameter | Tariquidar | Elacridar | Reference |
| ED50 (in rats) | 3.0 ± 0.2 mg/kg | 1.2 ± 0.1 mg/kg | [10][12] |
| EC50 (in rats) | 545.0 ± 29.9 ng/mL | 114.5 ± 22.2 ng/mL | [10] |
| Maximum Increase in Brain Distribution of (R)-[11C]verapamil | ~11-fold | ~11-fold | [10][12] |
Studies in mice have also highlighted the superior efficacy of elacridar as a pharmaco-enhancer for brain delivery, particularly for drugs that are also BCRP substrates.[13] Tariquidar's effectiveness can be limited by its own efflux by BCRP at the BBB.[13]
In human studies using PET with (R)-[11C]verapamil, tariquidar administration led to a significant, albeit modest, increase in the tracer's brain penetration, suggesting that complete inhibition of P-gp at the human BBB is challenging to achieve at tolerable doses.[14][15][16]
Physicochemical and Pharmacokinetic Properties
The brain-to-plasma ratio is a critical parameter for assessing the brain penetration of a compound. For P-gp inhibitors that are also substrates, this ratio can be dose-dependent.
| Parameter | Tariquidar | Elacridar | Reference |
| Brain-to-Plasma Ratio (Rats, 3 mg/kg dose) | 1.0 ± 0.3 | Not reported at this dose | [10] |
| Brain-to-Plasma Ratio (Rats, 15 mg/kg for TQD, 5 mg/kg for ELC) | 1.7 ± 0.9 | 16.8 ± 5.8 | [10] |
| Brain-to-Plasma Ratio (Mice, DKO) | ~2 | 6 | [13] |
The significantly higher brain-to-plasma ratio of elacridar at a 5 mg/kg dose in rats compared to tariquidar at a 15 mg/kg dose suggests more efficient brain accumulation of elacridar.[10] This is further supported by data in knockout mice, where elacridar achieved a much higher brain-to-plasma ratio in mice lacking both P-gp and BCRP (DKO mice).[13]
Experimental Protocols
In Vivo P-gp Inhibition Assessment using PET Imaging
This protocol is based on the methodology described by Kuntner et al. (2010).[10][12]
Objective: To quantify the dose-dependent inhibition of P-gp at the blood-brain barrier by tariquidar or elacridar using (R)-[11C]verapamil PET in rats.
Materials:
-
Sprague-Dawley rats
-
(R)-[11C]verapamil (radiotracer)
-
Tariquidar or Elacridar
-
Small animal PET scanner
-
Anesthesia (e.g., isoflurane)
-
Catheters for intravenous injection and blood sampling
Procedure:
-
Anesthetize the rats and place them in the PET scanner.
-
Insert catheters into a tail vein for administration of the inhibitor and radiotracer, and into the femoral artery for blood sampling.
-
Administer a single intravenous dose of either tariquidar or elacridar.
-
After a set pre-treatment time (e.g., 120 minutes), inject a bolus of (R)-[11C]verapamil intravenously.
-
Perform a dynamic PET scan for a specified duration (e.g., 60 minutes).
-
Collect serial arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma.
-
Analyze the PET data to determine the brain distribution volume (DV) of (R)-[11C]verapamil.
-
Fit the dose-response data (DV vs. inhibitor dose) to a sigmoidal Hill equation to calculate the ED50 value.
In Vitro P-gp Substrate Assay
This protocol provides a general framework for assessing whether a compound is a substrate of P-gp using cell lines overexpressing the transporter.
Objective: To determine if a test compound is a substrate of P-gp by measuring its accumulation in P-gp overexpressing cells versus control cells.
Materials:
-
Cell line overexpressing P-gp (e.g., KB-8-5-11) and its parental cell line (e.g., KB-3-1)
-
Test compound (radiolabeled or fluorescently tagged if possible)
-
Known P-gp inhibitor (e.g., tariquidar or elacridar) for control
-
Cell culture reagents
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed both the P-gp overexpressing cells and the parental cells in a multi-well plate and culture until confluent.
-
Incubate the cells with the test compound at a specific concentration for a defined period (e.g., 30 minutes at 37°C).
-
In a parallel set of wells, co-incubate the cells with the test compound and a known P-gp inhibitor.
-
After incubation, wash the cells with ice-cold buffer to remove extracellular compound.
-
Lyse the cells and measure the intracellular concentration of the test compound using an appropriate method (e.g., scintillation counting for radiolabeled compounds).
-
Compare the accumulation of the test compound in the P-gp overexpressing cells with and without the inhibitor, and with the parental cells. A significantly lower accumulation in the overexpressing cells that is reversed by the inhibitor indicates the compound is a P-gp substrate.
Conclusion
Both tariquidar and elacridar are valuable research tools for investigating P-gp function and for enhancing the brain delivery of P-gp substrate drugs in preclinical models. The available data suggest that elacridar is the more potent of the two inhibitors at the BBB , a factor that researchers should consider when designing in vivo studies. The dual inhibition of both P-gp and BCRP by these compounds is an important consideration for drugs that are substrates for both transporters. While clinical translation of P-gp inhibitors has been challenging, these third-generation compounds remain critical for advancing our understanding of the BBB and for developing strategies to treat central nervous system disorders.
References
- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. Mapping the Binding Site of the Inhibitor Tariquidar That Stabilizes the First Transmembrane Domain of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane-assisted tariquidar access and binding mechanisms of human ATP-binding cassette transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Membrane-assisted tariquidar access and binding mechanisms of human ATP-binding cassette transporter P-glycoprotein [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of 11C-Tariquidar and 11C-Elacridar with P-glycoprotein and Breast Cancer Resistance Protein at the Human Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[(11)C]verapamil PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P10.21.A THE ABCB1/ABCG2 INHIBITOR ELACRIDAR IS A MORE POTENT PHARMACOENHANCER COMPARED TO TARIQUIDAR FOR TREATMENT OF INTRACRANIAL TUMORS WITH SMALL MOLECULE DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)-11C-verapamil and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Tariquidar's Potency in Overcoming P-glycoprotein Mediated Multidrug Resistance: A Comparative Analysis
Tariquidar, a potent third-generation P-glycoprotein (P-gp) inhibitor, demonstrates significant efficacy in reversing multidrug resistance (MDR) across a variety of cancer cell lines. Its effectiveness is directly correlated with the level of P-gp expression, a key transporter protein responsible for effluxing chemotherapeutic agents from cancer cells.
This guide provides a comparative analysis of Tariquidar's efficacy in cell lines with varying P-gp expression levels, supported by experimental data. It also details the methodologies for key experiments used to evaluate P-gp inhibition and its effect on chemosensitivity.
Reversal of Chemotherapy Resistance
Tariquidar has been shown to restore the sensitivity of multidrug-resistant cancer cell lines to various chemotherapeutic drugs. At concentrations ranging from 25 to 80 nmol/L, it effectively inhibits P-gp-mediated drug efflux, leading to increased intracellular drug accumulation and cytotoxicity.
The following table summarizes the efficacy of Tariquidar in combination with different chemotherapeutic agents in various cancer cell lines. The "Fold Reversal" indicates how many times more sensitive the resistant cells become to the chemotherapy drug in the presence of Tariquidar.
| Cell Line | Cancer Type | Chemotherapeutic Agent | Tariquidar Concentration (µM) | Fold Reversal of Resistance |
| MC26 | Murine Colon Carcinoma | Doxorubicin | 0.1 | 5 |
| EMT6/AR1.0 | Murine Mammary Carcinoma | Doxorubicin | 0.1 | 22 |
| H69/LX4 | Human Small-Cell Lung Carcinoma | Doxorubicin | 0.1 | 150 |
| 2780 AD | Human Ovarian Carcinoma | Doxorubicin | 0.1 | 22-150 |
Data compiled from multiple sources indicating the significant potentiation of doxorubicin's cytotoxicity by Tariquidar.[1]
Tariquidar's Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of Tariquidar for inhibiting P-gp function in different cell lines, as measured by various assays.
| Cell Line | Assay | IC50 Value |
| A2780/ADR | Calcein AM Assay | 0.078 µM |
| ECa-109 | Vincristine Resistance Reversal | 36.5 nM |
| HEK293 | Vincristine Resistance Reversal | 1.52 nM |
| KB-V1 | Paclitaxel Resistance Reversal | 2.22 µM |
| P-gp Membranes | ATPase Activity | 43 nM |
This table showcases Tariquidar's potent P-gp inhibitory activity across different human cancer cell lines and in a cell-free ATPase assay.[1][2]
Impact on P-gp Efflux Function
In chemoresistant ovarian cancer cell lines HeyA8-MDR and SKOV3-TR, which exhibit 2.4-fold and 1.9-fold higher P-gp expression respectively compared to their sensitive counterparts, Tariquidar effectively blocks the efflux of the P-gp substrate rhodamine 123.[3] This inhibition of P-gp's pumping function is a direct mechanism by which Tariquidar restores chemosensitivity.
Experimental Protocols
Determination of P-gp Expression by Western Blotting
This method quantifies the amount of P-gp protein in cell lines.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-gp (e.g., C219 or UIC2)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Harvest cells and lyse them in cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein from each cell line onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the level of P-gp expression.[4][5][6]
Rhodamine 123 Efflux Assay for P-gp Function
This assay measures the ability of P-gp to pump out the fluorescent substrate rhodamine 123. Inhibition of this efflux by Tariquidar indicates its efficacy.
Materials:
-
Rhodamine 123
-
Tariquidar
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.
-
Tariquidar Incubation: Treat the cells with various concentrations of Tariquidar for a specified period (e.g., 1-2 hours). Include a vehicle control (no Tariquidar).
-
Rhodamine 123 Loading: Add rhodamine 123 to all wells and incubate for 30-60 minutes to allow for cellular uptake.
-
Efflux Period: Remove the rhodamine 123-containing medium and add fresh medium (with or without Tariquidar). Incubate for a defined period (e.g., 1-2 hours) to allow for P-gp-mediated efflux.
-
Fluorescence Measurement: Wash the cells with cold PBS and measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence plate reader. A higher fluorescence signal in Tariquidar-treated cells compared to control cells indicates inhibition of P-gp efflux.[7][8][9]
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of P-gp-mediated drug efflux and its inhibition by Tariquidar, as well as a typical experimental workflow for evaluating its efficacy.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by Tariquidar.
Caption: Experimental workflow for evaluating Tariquidar's efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression levels of human P-glycoprotein in in vitro cell lines: correlation between mRNA and protein levels for P-glycoprotein expressed in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Correlating Tariquidar's In Vitro IC50 with In Vivo Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tariquidar (XR9576) is a potent, third-generation, non-competitive inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer. Understanding the correlation between its in vitro inhibitory concentration (IC50) and its in vivo efficacy is critical for the rational design of clinical trials and the effective application of P-gp inhibitors in oncology. This guide provides a comparative analysis of Tariquidar's performance, supported by experimental data, to elucidate this relationship.
Mechanism of Action of Tariquidar
Tariquidar inhibits P-gp-mediated drug efflux, thereby increasing the intracellular concentration of chemotherapeutic agents in resistant cancer cells. It binds with high affinity to P-gp, inhibiting its ATPase activity and locking the transporter in a conformation that is unable to efflux its substrates. This non-competitive inhibition is persistent, with effects lasting for an extended period even after the removal of the drug.
Safety Operating Guide
Proper Disposal of Tariquidar Dihydrochloride: A Guide for Laboratory Professionals
Researchers and scientists handling Tariquidar dihydrochloride must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. This potent P-glycoprotein (P-gp) inhibitor, while crucial for research, is classified as a hazardous substance, necessitating careful management of its waste.[1][2][3]
Key Hazard Information
This compound is categorized as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Due to these properties, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous chemical waste.
| Hazard Classification | Description | GHS Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P301+P312, P330 |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. | P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation. | P304+P340, P312 |
Step-by-Step Disposal Protocol
The following procedures provide a detailed guide for the safe disposal of this compound waste in a laboratory setting. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.[1]
1. Personal Protective Equipment (PPE): Before handling any this compound waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles or a face shield.
-
A lab coat.
-
Respiratory protection if handling the powder form outside of a certified chemical fume hood or biological safety cabinet.[1]
2. Segregation of Waste Streams:
Proper segregation at the point of generation is critical to ensure safe and compliant disposal.
-
Solid Waste:
-
Grossly Contaminated Items: Unused or expired pure this compound, contaminated spatulas, weigh boats, and bench paper should be collected in a dedicated, clearly labeled hazardous waste container. The container must be sealable and made of a compatible material (e.g., high-density polyethylene).
-
Trace Contaminated Items: Items with minimal contamination, such as empty vials (not rinsed), and contaminated gloves, should also be placed in the designated solid hazardous waste container.[4]
-
-
Liquid Waste:
-
All solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container.
-
Do not dispose of any liquid waste containing this compound down the drain or into the sewer system.[2]
-
The container should be stored in a secondary containment bin to prevent spills.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.
-
3. Decontamination of Work Surfaces and Equipment:
-
Following any work with this compound, thoroughly decontaminate all surfaces and non-disposable equipment.
-
Use a suitable solvent (e.g., 70% ethanol or another solvent in which this compound is soluble) to wipe down surfaces, followed by a cleaning agent like soap and water.[1]
-
All wipes and materials used for decontamination must be disposed of as solid hazardous waste.[4]
4. Spill Management:
In the event of a spill:
-
Evacuate the immediate area and alert colleagues.
-
Ensure proper PPE is worn before attempting to clean the spill.
-
For small powder spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, absorb with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[1]
-
Carefully collect the absorbed material and any contaminated debris into the designated solid hazardous waste container.
-
Decontaminate the spill area as described above.
5. Waste Container Management and Disposal:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep waste containers sealed when not in use.
-
Store waste in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
